molecular formula C18H17NO4S B613118 H-D-Cys(Fm)-OH CAS No. 257288-48-5

H-D-Cys(Fm)-OH

カタログ番号: B613118
CAS番号: 257288-48-5
分子量: 299.39
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-D-Cys(Fm)-OH is a chiral, protected amino acid building block essential for solid-phase peptide synthesis (SPPS). This compound features the non-natural D-configuration of cysteine, which is valuable for creating peptides with enhanced metabolic stability and distinct three-dimensional structures. The key to its utility is the S-fluorenylmethyl (Fm) group, which protects the thiol side chain from unwanted oxidation and side reactions during the step-wise construction of a peptide chain on the resin . This protection is orthogonal to the standard Fmoc group used for α-amine protection, allowing for selective deprotection and the formation of disulfide bridges in a controlled manner. The molecular formula of the compound is C 17 H 17 NO 2 S, with a molecular weight of 299.38700 g/mol . Researchers utilize this derivative in the synthesis of complex peptides, cyclic peptides, and bioconjugates where the unique reactivity of the cysteine thiol and the stereochemistry of the D-enantiomer are critical for biological activity and structural integrity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

257288-48-5

分子式

C18H17NO4S

分子量

299.39

製品の起源

United States

Foundational & Exploratory

H-D-Cys(Fm)-OH chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthetic utility, and handling protocols for H-D-Cys(Fm)-OH (S-(9-Fluorenylmethyl)-D-cysteine).[1] It is designed for researchers requiring precise control over thiol protection strategies in peptide synthesis and peptidomimetic development.[1]

Chemical Properties, Orthogonality, and Application Protocols[1]

Molecular Identity & Physicochemical Profile[1][2][3]

H-D-Cys(Fm)-OH is a non-proteinogenic amino acid derivative.[1] It combines the proteolytic resistance of the D-enantiomer with the unique base-labile properties of the S-fluorenylmethyl (Fm) protecting group.

PropertySpecification
Chemical Name S-(9-Fluorenylmethyl)-D-cysteine
Formula C

H

NO

S
Molecular Weight ~299.4 g/mol
Stereochemistry D-configuration (R-isomer at

-carbon)
Protecting Group S-Fm (Sulfur-9-Fluorenylmethyl)
Solubility Soluble in DMF, DMSO, NMP.[1][2][3][4] Sparingly soluble in water/ethanol.[1]
Appearance White to off-white crystalline powder
Stability Stable to TFA (Trifluoroacetic acid) and HF (Hydrofluoric acid).[1] Unstable in Piperidine/DBU.
Structural Mechanistics: The S-Fm Paradigm

The critical feature of this molecule is the S-Fm group. Unlike the acid-labile Trityl (Trt) or the oxidation-labile Acetamidomethyl (Acm) groups, S-Fm is cleaved via


-elimination  under basic conditions.[1]
2.1 The Orthogonality Trap

The S-Fm group presents a specific challenge in Solid Phase Peptide Synthesis (SPPS) that requires expert handling:

  • In Boc SPPS: S-Fm is highly orthogonal .[1] It survives the repetitive TFA treatments used to remove the N-terminal Boc group. It allows for the generation of free thiols on-resin (using piperidine) or remains intact for post-cleavage handling.[1]

  • In Fmoc SPPS: S-Fm is NOT orthogonal to standard chain elongation. The 20% piperidine used to remove N-terminal Fmoc groups will also cleave the S-Fm group, leading to premature thiol exposure, oxidation, or side reactions.

Guidance: Use H-D-Cys(Fm)-OH primarily in Boc chemistry or as the N-terminal residue in Fmoc chemistry.[1]

2.2 Cleavage Mechanism

The deprotection follows an E1cB-like elimination mechanism. A base abstracts the acidic proton from the fluorenyl ring (position 9), causing the elimination of dibenzofulvene (DBF) and releasing the thiolate.

DeprotectionMechanism Start S-Fm Protected Cys Inter Carbanion Intermediate Start->Inter Proton Abstraction Base Base (Piperidine) Base->Inter Products Free Thiolate + Dibenzofulvene (DBF) Inter->Products Beta-Elimination SideReaction DBF Re-alkylation (Adduct) Products->SideReaction If no Scavenger

Figure 1: Mechanism of S-Fm cleavage. Note the risk of DBF re-alkylation if scavengers are not present.

Experimental Protocols
Protocol A: S-Fm Cleavage (Solution Phase)

This protocol is used to liberate the thiol group selectively without affecting acid-labile groups (like Boc or tBu) present on the scaffold.[1]

Reagents:

  • Base: Piperidine or Diethylamine (DEA).[1]

  • Solvent: DMF (degassed).[1]

  • Scavenger:

    
    -Mercaptoethanol (BME) or Dithiothreitol (DTT).[1] Crucial for trapping DBF.
    

Step-by-Step:

  • Dissolution: Dissolve the peptide/amino acid (approx. 0.1 mmol) in degassed DMF (2 mL).

  • Reaction: Add Piperidine to a final concentration of 20-50% (v/v).

    • Modification: Immediately add 2% (v/v) BME or 5 equivalents of DTT.[1] This prevents the liberated dibenzofulvene from reacting back with the free thiol.

  • Incubation: Stir at room temperature for 30–60 minutes under inert atmosphere (

    
     or Ar).
    
  • Work-up:

    • Concentrate in vacuo.[1][4][5]

    • Precipitate with cold diethyl ether to remove the fulvene-scavenger adducts (which remain in the ether layer).[1]

    • Centrifuge and wash the pellet 3x with ether.

Protocol B: Usage in Boc Solid Phase Synthesis

Context: Installing D-Cys with the intention of post-synthetic site-specific modification.

  • Coupling: Use standard DCC/HOBt or DIC/Oxyma activation.[1] H-D-Cys(Fm)-OH couples efficiently; no special precautions are needed regarding steric hindrance compared to the L-isomer.[1]

  • Chain Elongation: Proceed with Boc deprotection (50% TFA/DCM).[1] The S-Fm group is stable.[6][7]

  • Selective Deprotection (On-Resin):

    • Wash resin with DMF.[1][7]

    • Treat with 20% Piperidine/DMF containing 5% BME for 30 mins.

    • Wash extensively with DMF/DCM.[1]

    • Result: A free thiol on the resin, ready for cyclization or conjugation, while N-terminal and other side chains remain protected.

Quality Control & Troubleshooting
IssueProbable CauseCorrective Action
Low Yield after Deprotection Re-alkylation by Dibenzofulvene.Increase scavenger load (DTT/BME) during the piperidine step.[1]
Incomplete Coupling Steric hindrance (rare for Cys) or aggregation.[1]Double couple using HATU/DIEA; check resin loading.[1]
Unexpected Mass (-178 Da) Premature S-Fm loss.[1]Ensure no secondary amines (piperidine) were used if the intent was to keep Fm intact.[1]
Racemization Base-catalyzed epimerization.[1]Use collidine instead of DIEA during coupling; minimize pre-activation time.[1]

Storage: Store H-D-Cys(Fm)-OH at +2°C to +8°C, desiccated. Protect from light.[1]

Strategic Selection: When to use H-D-Cys(Fm)-OH?

The following logic tree assists in selecting the correct cysteine derivative for your synthesis.

SelectionLogic Start Select Cysteine Protection ChemType Primary Chemistry? Start->ChemType Boc Boc SPPS ChemType->Boc Fmoc Fmoc SPPS ChemType->Fmoc Q1 Orthogonal Thiol Needed? Boc->Q1 Need orthogonal thiol? Q2 Position? Fmoc->Q2 Position in Sequence? UseFm Use H-D-Cys(Fm)-OH Q1->UseFm Yes (Base Labile) UseBzl Use H-D-Cys(MBzl)-OH Q1->UseBzl No (HF Labile) NTerm NTerm Q2->NTerm N-Terminal Only Internal Internal Q2->Internal Internal Sequence NTerm->UseFm AvoidFm Use Trt / Acm / Mmt Internal->AvoidFm Avoid Fm (Unstable)

Figure 2: Decision matrix for selecting S-Fm protected cysteine.

References
  • Kudryavtseva, E. V., et al. "S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection."[8] Beilstein Journal of Organic Chemistry, vol. 8, 2012, pp. 2149–2155.[4] Link

    • Key Insight: Details the mechanism of S-Fm formation and cleavage, and the risks of transprotection during Fmoc synthesis.
  • Albericio, F. "Orthogonal Protecting Groups for N-Amino and C-Terminal Carboxyl Functions in Solid-Phase Peptide Synthesis."[1] Biopolymers (Peptide Science), vol. 55, no.[1] 2, 2000, pp. 123-139.[1] Link

    • Key Insight: foundational review on orthogonality, establishing the base-lability of the fluorenylmethyl group.
  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455–2504. Link[1]

    • Key Insight: Comprehensive encyclopedia of protecting groups, confirming S-Fm stability profiles.
  • Bodanszky, M., & Bednarek, M. A. "S-9-Fluorenylmethyl-L-cysteine."[1] International Journal of Peptide and Protein Research, vol. 20, no. 5, 1982, pp. 434-437.[1] Link

    • Key Insight: The original characterization of the S-Fm group's utility and cleavage conditions.

Sources

Technical Deep Dive: H-D-Cys(Fm)-OH Structure & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

H-D-Cys(Fm)-OH (S-(9-Fluorenylmethyl)-D-cysteine) is a specialized, orthogonal amino acid building block used in advanced peptide synthesis. Unlike the ubiquitous S-Trityl (Trt) group, which is acid-labile, the S-Fluorenylmethyl (Fm) group is acid-stable but base-labile .

This unique property profile makes H-D-Cys(Fm)-OH critical for strategies requiring the retention of side-chain protection during Boc-chemistry acidolysis (TFA/HF) or for "post-cleavage" modification strategies in Fmoc chemistry where the thiol must remain protected after resin cleavage.

Chemical Profile
PropertySpecification
Chemical Name S-(9-Fluorenylmethyl)-D-cysteine
Common Abbreviation H-D-Cys(Fm)-OH
Molecular Formula C₁₇H₁₇NO₂S
Molecular Weight 299.39 g/mol
Chirality D-Enantiomer (R-configuration at

-carbon)
Protecting Group 9-Fluorenylmethyl (Fm) on Sulfur
Solubility Soluble in DMF, DMSO, dilute acid/base; slightly soluble in water.[1]
CAS Number 84888-34-6 (Generic for Cys(Fm), check stereochemistry specific)

Strategic Utility: The Orthogonality Logic

The selection of H-D-Cys(Fm)-OH is rarely accidental; it is a tactical choice for complex regioselective disulfide bond formation.

The "Fm" Advantage

In standard Fmoc-SPPS, Cysteine is typically protected with Trt (removed by TFA). However, if a peptide contains multiple disulfide bridges, global deprotection leads to random oxidation (scrambling).

The S-Fm group offers a third dimension of orthogonality:

  • Acid Stability: It survives 95% TFA (Fmoc cleavage cocktail) and HF (Boc cleavage).

  • Base Lability: It is removed by piperidine or ammonia.[2]

  • Differentiation: It allows the peptide to be cleaved from the resin with the S-Fm group intact, enabling purification of the protected intermediate before selective deprotection.

Orthogonality Cys_Trt Cys(Trt) Acid Labile Cys_Acm Cys(Acm) Oxidation Labile (I2) Cys_Fm Cys(Fm) Base Labile TFA TFA/Scavengers TFA->Cys_Trt Cleaves TFA->Cys_Acm Stable TFA->Cys_Fm Stable Iodine Iodine/Tl(tfa)3 Iodine->Cys_Acm Cleaves Piperidine Piperidine/NH3 Piperidine->Cys_Fm Cleaves

Figure 1: Orthogonality landscape of Cysteine protecting groups. S-Fm provides a base-labile option distinct from acid-labile (Trt) and oxidation-labile (Acm) groups.

Synthesis Protocol: H-D-Cys(Fm)-OH

Objective: Selective S-alkylation of D-Cysteine without N-alkylation.

Mechanistic Insight

The synthesis relies on the nucleophilicity of the thiolate anion. Since the sulfur atom is a better nucleophile than the nitrogen atom (especially at lower pH ranges where the amine is protonated), we can achieve selective S-alkylation using 9-fluorenylmethyl chloride (Fm-Cl).

Critical Control Point: The pH must be carefully controlled. If the pH is too high (>9), N-alkylation becomes a competing side reaction. If too low, the thiol is not sufficiently nucleophilic.

Reagents Required[1][3][4][5][6][7][8]
  • Starting Material: H-D-Cys-OH·HCl (D-Cysteine Hydrochloride)

  • Reagent: 9-Fluorenylmethyl chloride (Fm-Cl)

  • Solvent System: DMF (Dimethylformamide) and Phosphate Buffer (pH 7.5) or Liquid Ammonia (Classic method).

  • Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA).

Protocol A: The Two-Phase System (Recommended for Safety)

This method avoids liquid ammonia and uses phase transfer principles.

  • Preparation:

    • Dissolve 10 mmol of H-D-Cys-OH·HCl in 20 mL of degassed water.

    • Adjust pH to ~7.5–8.0 using 2M NaOH. Do not exceed pH 9.

  • Reaction:

    • Dissolve 11 mmol (1.1 eq) of 9-Fluorenylmethyl chloride (Fm-Cl) in 20 mL of DMF.

    • Add the Fm-Cl solution dropwise to the aqueous Cysteine solution over 30 minutes while stirring vigorously.

    • Observation: A white precipitate (the product) typically begins to form as the reaction proceeds.

  • Completion:

    • Stir at room temperature for 2–4 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1).

  • Work-up:

    • Cool the mixture to 4°C.

    • Filter the precipitate.

    • Wash the cake with water (to remove salts) and cold ether (to remove unreacted Fm-Cl).

    • Recrystallize from hot Ethanol/Water or DMF/Water.

Protocol B: The Liquid Ammonia Method (Classic/High Yield)

Reference: Bodanszky & Bednarek, 1982. This method yields high purity but requires handling condensed ammonia.

  • Condense ~50 mL of dry ammonia at -78°C.

  • Dissolve D-Cysteine (free base or HCl) in the liquid ammonia.

  • Add 9-Fluorenylmethyl chloride (stoichiometric amount).

  • Stir for 1 hour at reflux (ammonia boiling point, -33°C).

  • Allow ammonia to evaporate.

  • Acidify the residue with dilute HCl to pH 6 to precipitate the zwitterion.

  • Wash with water and ether.

Synthesis Start D-Cysteine HCl (Thiolate Source) Condition pH 7.5-8.0 / DMF:H2O Selective S-Alkylation Start->Condition Reagent 9-Fluorenylmethyl Chloride (Electrophile) Reagent->Condition Intermediate Reaction Mixture (Precipitation) Condition->Intermediate Nucleophilic Substitution Wash Wash: Water (Salts) Ether (Excess Fm-Cl) Intermediate->Wash Product H-D-Cys(Fm)-OH White Solid Wash->Product Purification

Figure 2: Synthetic workflow for H-D-Cys(Fm)-OH via selective S-alkylation.

Quality Control & Characterization

To ensure the integrity of the D-isomer and the protecting group, the following QC steps are mandatory.

TestMethodAcceptance Criteria
Identity (MS) ESI-MS or MALDI-TOF[M+H]⁺ = 300.4 ± 1 Da
Purity (HPLC) C18 Column, Acetonitrile/Water (+0.1% TFA)> 98% Area
Chirality Chiral HPLC or Optical RotationMust match D-standard. (L-isomer

; D-isomer expected

in DMF/AcOH)
Melting Point Capillary Method185–188°C (Decomposition)
TLC BuOH:AcOH:H2O (4:1:1)Single spot, Rf ~0.5

Technical Note on Racemization: The synthesis conditions (pH < 9) generally preserve optical purity. However, if the pH spikes during the addition of base, partial racemization to the L-isomer may occur. Always verify optical rotation against a standard.

Handling and Storage

  • Storage: Store at +2°C to +8°C. For long-term (>6 months), store at -20°C.

  • Stability: H-D-Cys(Fm)-OH is stable to atmospheric oxidation compared to free cysteine, but prolonged exposure to light should be avoided due to the fluorenyl chromophore.

  • Incompatibility: Avoid contact with secondary amines (piperidine, morpholine) during storage, as these will cleave the S-Fm group via

    
    -elimination.
    

References

  • Bodanszky, M., & Bednarek, M. A. (1982). Synthesis of S-(9-fluorenylmethyl)-L-cysteine and of cysteinyl peptides protected with the S-Fm group.[2] International Journal of Peptide and Protein Research.

  • Albericio, F., et al. (1990).[3] Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis.[4][3] International Journal of Peptide and Protein Research.

  • Kudryavtsev, D. S., et al. (2012).[5][6] S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection.[1][5][6] Beilstein Journal of Organic Chemistry.[1]

  • Sigma-Aldrich. (2024). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

Sources

An In-Depth Technical Guide to Base-Labile Thiol Protecting Groups for Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective

Introduction: The Critical Role of Cysteine and Thiol Protection

Cysteine, with its unique thiol side chain, is a cornerstone of peptide and protein chemistry. The nucleophilicity and redox activity of the thiol group are central to a vast array of biological functions and biomedical applications, from disulfide bond formation that dictates protein structure to site-specific bioconjugation for creating antibody-drug conjugates (ADCs).[1][2] However, this very reactivity presents a significant challenge during chemical synthesis. Unprotected thiols are prone to a host of undesirable side reactions, including oxidation, alkylation, and racemization.[1][2]

To navigate this synthetic minefield, the thiol group must be "masked" with a temporary protecting group. This guide provides a deep dive into a specific and highly valuable class: base-labile thiol protecting groups . We will explore their mechanisms, strategic applications, and the practical considerations essential for their successful implementation in research and drug development.

The Concept of Orthogonality in Cysteine Protection

In complex peptide synthesis, particularly when multiple disulfide bonds must be formed in a specific order, the concept of orthogonality is paramount.[1][3] An orthogonal set of protecting groups allows for the selective removal of one type of group under a specific set of conditions, while other protecting groups remain completely intact.[1][3] Base-labile protecting groups are a key component of this orthogonal toolbox, offering a deprotection strategy that is distinct from acid-labile, photolabile, or heavy-metal-labile groups.

Orthogonal deprotection strategy for regioselective disulfide bond formation.

Key Players: A Tour of Base-Labile Thiol Protecting Groups

While the trityl (Trt) group is often considered acid-labile, its deprotection can be influenced by basic conditions, and it is frequently used in strategies where base-lability is a consideration. However, the quintessential base-labile thiol protecting group is the 9-fluorenylmethyl (Fm) group.

The 9-Fluorenylmethyl (Fm) Group

First introduced for cysteine protection in the 1980s, the 9-fluorenylmethyl (Fm) group is prized for its clean, base-mediated cleavage.[1][2][4] It is particularly valuable in Boc-based solid-phase peptide synthesis (SPPS), where it remains stable during the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc removal.[2][5]

Mechanism of Deprotection: The lability of the Fm group stems from the acidity of the proton at the C9 position of the fluorene ring system. A base, typically piperidine or ammonia, abstracts this proton, initiating an E1cb-type elimination reaction that liberates the free thiol and dibenzofulvene.[6]

<caption>Base-catalyzed elimination mechanism for Fm group removal.caption>

Advantages:

  • High Orthogonality: Stable to strong acids like HF and TFA, making it ideal for Boc-SPPS.[2][5]

  • Clean Cleavage: The byproducts are generally non-reactive with the peptide.

Disadvantages:

  • Incompatibility with Fmoc-SPPS: The Fm group is cleaved under the same conditions used to remove the Nα-Fmoc group, making it unsuitable for standard Fmoc-based synthesis.[1][2]

  • N- to S-Fm Transprotection: Under certain basic conditions, an N-terminal Fmoc group can be transferred to a free cysteine thiol, an unexpected side reaction.[6][7]

  • Solubility Issues: Fm-protected peptides can sometimes exhibit poor solubility.[1]

Trityl (Trt) and its Derivatives: A Case of Dual Lability

The trityl (triphenylmethyl, Trt) group is arguably the most common protecting group for cysteine in Fmoc-SPPS.[8] While primarily classified as acid-labile, its removal is sensitive to the reaction conditions, and it can be cleaved under moderately basic conditions in some contexts, although this is less common. Its widespread use in Fmoc synthesis, which involves repetitive base treatment for Fmoc deprotection, necessitates its stability to piperidine.[9]

Mechanism of Deprotection (Acid-Catalyzed): The primary cleavage mechanism involves protonation of the sulfur atom followed by the departure of the highly stable trityl cation. This cation must be trapped by a scavenger to prevent side reactions.[10][11][12]

<caption>Acid-catalyzed deprotection of the Trityl group.caption>

Key Considerations in Fmoc-SPPS:

  • Stability to Piperidine: Fmoc-Cys(Trt)-OH is stable to the standard 20% piperidine in DMF used for Fmoc deprotection.[9]

  • Racemization: C-terminal cysteine residues protected with the bulky Trt group are susceptible to base-catalyzed racemization during subsequent coupling steps.[1][13]

  • β-Elimination: Another potential side reaction, especially for C-terminal Cys(Trt), is the elimination of the protected thiol to form a dehydroalanine intermediate, which can then react with piperidine to form a piperidinylalanine adduct.[14][15]

Derivatives for Tuned Lability:

  • 4-Methoxytrityl (Mmt): More acid-labile than Trt, allowing for its removal under milder acidic conditions (e.g., 1-2% TFA in DCM), which can be useful for on-resin disulfide bond formation.[16][17]

Comparative Analysis of Thiol Protecting Groups

The selection of a protecting group is a critical decision in the design of a synthetic strategy. The following table summarizes the properties of key base-labile and related protecting groups.

Protecting GroupAbbreviationPrimary LabilityStabilityCommon Deprotection ConditionsKey Applications & Notes
9-Fluorenylmethyl FmBase Acid (TFA, HF), Catalytic Hydrogenation50% piperidine in DMF; NH3 in MeOH[1][4]Ideal for Boc-SPPS. Incompatible with standard Fmoc-SPPS.[2]
Trityl TrtAcidBase (piperidine)95% TFA with scavengers (TIS, EDT)[11][18]Most common for Fmoc-SPPS.[8] Risk of racemization and β-elimination at C-terminus.[13][14][15]
4-Methoxytrityl MmtAcid (High)Base (piperidine)1-2% TFA in DCM with scavengers[16][17]More acid-labile than Trt, enabling on-resin manipulations.[16]
Acetamidomethyl AcmNot Base-LabileAcid, BaseIodine (oxidative), Hg(II) or Tl(III) saltsOrthogonal to both acid- and base-labile groups. Used for complex, multi-disulfide peptides.[18][19]

Field-Proven Methodologies: Experimental Protocols

Protocol: Base-Mediated Deprotection of S-Fm Group (Post-Synthesis)

This protocol is suitable for a purified, Fm-protected peptide synthesized via the Boc-SPPS strategy.

  • Dissolution: Dissolve the lyophilized peptide in DMF to a concentration of 1-5 mg/mL.

  • Deprotection: Add piperidine to the solution to a final concentration of 50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.[1]

  • Monitoring: Monitor the reaction progress by reverse-phase HPLC to confirm the disappearance of the starting material and the appearance of the deprotected product.

  • Work-up: Once the reaction is complete, precipitate the deprotected peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Wash the pellet several times with cold diethyl ether to remove residual piperidine and dibenzofulvene-adduct.

  • Drying: Dry the final peptide under high vacuum.

Protocol: Standard Cleavage and Deprotection of a Cys(Trt)-Containing Peptide from Resin (Fmoc-SPPS)

This protocol describes the final cleavage from the solid support, which concurrently removes the S-Trt group.

  • Resin Preparation: After the final Nα-Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard "Reagent K" cocktail is effective for peptides containing Cys(Trt).[10]

    • Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[10]

    • CAUTION: Prepare the cocktail in a fume hood. TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[20]

  • Incubation: Gently agitate the slurry at room temperature for 2-4 hours.[10]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Isolation and Washing: Pellet the crude peptide by centrifugation. Decant the ether and wash the pellet twice more with cold diethyl ether to remove scavengers and organic byproducts.[9]

  • Purification: Dry the crude peptide and purify by preparative reverse-phase HPLC.

<caption>Workflow for cleavage and S-Trt deprotection in Fmoc-SPPS.caption>

Troubleshooting and Advanced Considerations

Mitigating Side Reactions with C-Terminal Cys(Trt)

As mentioned, C-terminal Cys(Trt) residues are prone to side reactions during Fmoc deprotection.[13][15]

  • Problem: Racemization and/or formation of 3-(1-piperidinyl)alanine.[1][15]

  • Causality: The electron-withdrawing effect of the resin linkage increases the acidity of the α-proton, making it susceptible to abstraction by the piperidine base. This leads to epimerization or β-elimination.[17]

  • Solution:

    • Use 2-Chlorotrityl Chloride Resin: This highly acid-labile resin allows the protected peptide to be cleaved while keeping side-chain protecting groups intact, avoiding prolonged exposure of the C-terminal residue to base.

    • Employ Milder Bases for Fmoc Deprotection: Using a less nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can sometimes reduce side reactions.

    • Alternative Protecting Groups: For particularly problematic sequences, using a less bulky or more stable protecting group like Acm might be necessary, though this requires a different final deprotection strategy.[13]

Incomplete Trityl Deprotection
  • Problem: The final peptide product shows a mass corresponding to the Trt-adduct.

  • Causality: The cleavage of the S-Trt bond is a reversible reaction. The highly stable trityl cation can re-attach to the nucleophilic thiol if not effectively scavenged.[10][11]

  • Solution:

    • Ensure Sufficient Scavengers: Use an adequate concentration of scavengers like triisopropylsilane (TIS) and/or EDT in the cleavage cocktail. TIS is a highly effective scavenger for the trityl cation.[10][21]

    • Increase Cleavage Time: For stubborn deprotections, extending the cleavage time to 4-6 hours may be necessary.[10]

    • Use a Stronger Scavenging Cocktail: For peptides with multiple Cys(Trt) or other sensitive residues like Trp and Met, using a more robust cocktail like Reagent K is recommended.[10]

Conclusion: Strategic Implementation for Success

Base-labile thiol protecting groups, particularly the Fm group, are indispensable tools in the arsenal of the peptide chemist, offering a crucial axis of orthogonality for the synthesis of complex molecules. While the workhorse Trt group is primarily acid-labile, understanding its behavior in the basic environment of Fmoc-SPPS is critical for avoiding common pitfalls like racemization and β-elimination.

Successful peptide synthesis does not rely on simply following a recipe; it requires a deep, mechanistic understanding of the chemistry at play. By carefully selecting protecting groups based on the overall synthetic strategy, anticipating potential side reactions, and optimizing deprotection conditions, researchers and drug developers can harness the full potential of cysteine chemistry to build the next generation of peptide-based therapeutics and research tools.

References

  • The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbG5IAzYVTvThQm_S-oADPSH601iDvje5vmDpmMgLNIAhfPWB-ogfzB8UMXHv9wyiWKhs5mRUikCwGIZiVUcONDGI0FB_AKi2Z16bM_vSOrliaMb3JXiRqsPxC0EBzTOEbdgU=
  • Fmoc-Cys(Trt)-OH [103213-32-7] - Aapptec Peptides. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfsXLQKbhlIDmVrWNUXLfX3VN1MV6FnZlA7DjpuaRqBqiIBBpoKfE-l3sQ_cs9u-CHpmKcFD2hR9CYQBQhXpGkrBG54kAmjVDNv3sANBVx7CQmzBGiIHybZSLnjgKqOGxkRPnL-L6F3GJAaKMnlaKfBd1LoGd3Mq3jMWn9WaDxA_edYaf9xc-KCObRABpJy7marOkYV684UcKqFbjUsV0UVgkNsbSFB-PGwiwRFKJk9eZ6Np8Iow==
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMEdq2lOSCZ1x36Okqit-t_bVUUk_PQUWVCik37y9krda2Tlh2oL8QSav7bhpj33dtTwYfGS376RoImhivcJ1r2MtZjMB7J6YmXoi9EF-UX6FJ3xhvOve7jL1LfMTHvPh27I0AueWi3EKMPFEW4DTweinDPzUITrq3mGrxjr-G0pG8SguxD0XJyM8i3ESVq0E_2YYkyOuYeOcKbQ-NTxChe6kHLj2Gbsi3pqOuCY8LYWMRzi7dZwIvfi11qxdTTSMi
  • Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F. (2021, August 17). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcMP3xvicPQI0KXEc7bc8wuE5yV27ZiLIzReK6ZOVbSPncJA-K_HD_BbgMaQqZ0eYCp9qSNdPJGSZQD2w6TGuXu90l6CI4jvA6RHpO9Jr2lJH4K3THqgiFkwbuuHNuOGxu4SdVf8hMMH74h-zqleiChqUXOG7z1wTY
  • Cysteine protecting groups: applications in peptide and protein science - ResearchGate. (2021, August 17). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhzIkJ5JeKR_3UlZaFvjC_jXr1_bxk-VnvpNvZbJ4p5x8SiyRFhgdMRBhyuLKK8h-HomY9Ia9Eaz6O_BuXNrh6OL-w1CFOdUh4GE35RiCd_eK5pHl1V-f9PpD6ZVZvgM1O5boOBNDBcSwgVfIKGVjw5prHXwhs2kBmEhXlzTQqFLt9EkKcvNT_2pILqoR7jAGnmOYrmUFNHBclrxC9AICllo_v0_iuNCTsBt5RrQeC7paDk7Y=
  • (a) Cys thiol protection with the 9-fluorenylmethyl (Fm) protecting... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEutUlcjDWBiW-uzUg87CwRlQGdQM8yn6H9CxdpzvLiU2EASlqVUKHbbFlET4C0T6txyYUZlH2-RUTZY31fHjAxKYEkpsHaXmw3Rwenx2YXsEebN9wURmGXlSrkFM_RyuvvsZeUvFZvsTSiTh2qTwLKL12Zq-mC8MVGimKfWHHBX5iwLwFaZjzel0rq46B7jqP9Hy4FkK7VH_4xA7QcPDeGMQtcSofRK0CSgoTRlW5izaftgKx9ED8whjVobH-D6VaF
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0GU90y0slp_ESANe0X3113b5jKPrS023AnLmiIZ-oe17z20eW7w8hXMUKq7Rs36MnFQJA8WY0pIp6r5RidSRw4ax9DPFTXgpWDmUYJ4YeY08tgGNcjahvGrbM-zHlX3db3pxc1X5t3wtzNzSoVF-m9ng3jG5PuYYVlsq7LJA5P6xv44bUPIQPvAGwXTDc8qNvJwF8Hfp_Dt0iOteiRYf5RNPwafXgPms=
  • (S)-9-Fluorenylmethyl-L-cysteine, a Useful HF-stable Derivative for Peptide Synthesis - RSC Publishing. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgRufmIZjyACG4OTrUE2906xte0GTe0kKM5N786nFU1bH-2h8xFqdaYdT1eVuyLJQ6FOMJSiwZVKrnK8bG4VoeJkGmTYdO6Gvfx64z4XeLK6tK7Jol3mc7aYKdvNk_Gbp9HA8JWO9oNMJvKrfUclmUMC8hzugDo5Ya_g==
  • CA3147686A1 - Thermally sensitive protecting groups for cysteine for peptide cyclization and selective disulfide bond formation - Google Patents. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4aGS5MWfmF4rX0798IUvKajbPsqw5sGYC-E3psBaC76Ez2LqzQ5OfgFnaiatKvu20VVct2ENo6a1Ce968j5XFAUz6TNLFqzwhREZwbt7G6Edu958f9QnHh0o3UPtqj9YRPzUldaCCi7WxJg==
  • common side reactions with Fmoc-Cys(Trt)-OH in SPPS - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbSyURd8L6eJ21ZrLHrMGUxRW2Vwsf90vZmtUTUps8HVP8WKDmxnQPkE1IPrj4Mj98tJBp4pTmfu6C9pEe_tfdPejBf2FJrPwvfJR7YSFbBUfHHbABbvKYbAilI7_NR1HP3mORh60ZKu3YfQxkduEgR4xMuqfz7VugoSMr_IpJDKTHFEpLzZshyHA0X6DANA==
  • Derivatives of S-9-fluorenylmethyl-L-cysteine - PubMed - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU99CRZwAxlOnpe6XgT3k35K1hU2fQL96zfcZGeVa6_OVeGzHRP60lpxrr-qEQrtIdUnzM7j19-2lUdnolNCkDwdpzP3K_enQCD5Uq5IYPXhmUsrWFgB3fXZSxTgFFtPLJ0eI=
  • Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8dY0V8FBGp8KR-knq_aQA1FMnLxcC93T-1Cq8aNt_LS4uBwlC2AaikQK6j-YmSeoYAugj_rr68i4KMzOokaB5wMyeapwx3_itopBgc-q4DKqROgbltyxF4c3XkKP4csq65yraKyhva4lMQ6E=
  • troubleshooting incomplete trityl group deprotection from cysteine - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0e4v8cEqaTMTyKSGKb1cTA9jpQFGtLNIYn_xa1Sp6QYwSn5TYdeh_K-_-6ufQqMblm9cP4qpADugm6BpJBTpIWafKBIuKQnAdDl3l59GcJpImM9M_hSo9RClECQ2e2WxwcoA9H4EVKuTwLtSxHjqxFFoEFlBJR94tWPx7B01x_FWvJBBfq66kHpghYLvqBVZtaCVhBnGPAEm3ndSC3-o=
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.
  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis. (2024, September 14). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2v6C6GBj3BJJG4StcJiz9S5R42MlaXh7UIiF3YTjH4bUJx7C5JLYk9jiTewtxa_y5WM6IPxYXBO9dLgjtxJ7fj5O3WfRKpsc9cCp63tI-SaSppgLMSKSFFWXjKYg8UNZhhYSvAvFim1Srx6x3fXE=
  • 9-Fluorenylmethyl (Fm) Disulfides: Biomimetic Precursors for Persulfides | Organic Letters. (2016, February 12). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpcS946XQzm7DK9gZVMyxmn_GgQSLnBVC_8VoTnOV1N3dRou1E5z6q2fj0pSQrMeFqwNkODe67RmZeqkbEc5Yk88Ig-TvWSsHcAggnctiJY1GMNcui13n2W9bJo5dbs7RhJIKfhdUIOWK1SDZzvUY=
  • Optimizing the removal of an STmp protecting group | Biotage. (2023, February 6). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGImdp-zGRccfNnQvQuUg0N0ee6LOdJmGKDr4klLwNFtFhu0x2uckipjjQX8wN8_bMJfW60AMPYRF_u3E5IAheStdt0znxc9_BvJyyqtVa7mU0wYPpHf45nh74pVw2_3YcfQHU2vSEKAyOBFpp9wvmUolpb2KzZ3VMmOSgaHjJkBHwAjbJ0pwkbd4M=
  • Synthesis and reactivity of novel trityl-type protecting groups - ACG Publications. (2022, June 13). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGAII5UwUpOjxJReCm1qtQXSEJmIrNRfVnecNcaQttYINtdmVbfwb3Z9yVAEO20iYEkFw-rWO2UTSyo0FBdwB54gRn9b9T5nWQckaPgOPsZWbC7MywTjz-zjMp0mZeTaMSnCh5ctVJ0MT_DbkVnIJabmiNc77xki4v
  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMI8MjSJmCYWdRXGHdENGx0p61C54iSuClbvu_tyxJI1g7vaNZX4V4DcePoBaiZMFCZF1v8b5jnWY88mQ5K5380lAxM2jr6z_GupuR7xbgq6CXHLaUujjbLZiwVQkfgB7ASMU36KROnLo851Q=
  • S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection. (2012, December 10). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY9_rSSW4hV0SuJu54xHm6RSppBrnAd9gmYJ9Ri_HHZzUJJzo4rdPVZygvl7gfyUclOtd6XnwP3Q2xWqb8pVbj_-wjolznRL-pfymhTRp70V1X-7xqWKZrj-4=
  • Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR0gadQbEk3T2M_yhL6rTgAyoePeZKbqdxOM_OQKEwWuFQmgeAL0fZ_mSVtwEzMlBOhFxy_FGVTwPDjB8JeRZ3zV2QSlJJvnavbiJgdXiopzRYx2vLMXsoHnCTnHhAx_d_UL4=
  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids - Digital CSIC. (2022, December 2). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzSNfNxCRRUENr4Xt03J4SNpx-SdR9kMJfADI4Uy083AJ0-5w-H-HyxPmR1_U8JzgT3gYc1uQSmHK2-iRbO-EQf09ZvH7uA1Hz-ghhDvkjHfF87FjTDFQy_xGvKmHCutP1fiQensGDLc7MWPoWRtaBGxBba5BauESSxgSNA-PINw==
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3KLu6c0H2b5543TWcSJA7QVGCW2Ld80cuOuypcjxbI0ckRWrbLr6xpxwHKdhvdeCAVqhz6ytjJ1nnzJTY6FlWx2t5VS14a0S0kruDzNjZh3P_oYAzOImu2Cn-GTdcd3j2lYbGUuVTkMi7XpYMeYt9ASGomDJKwgRwbGC-WRwZfi289h_4UImB1GF1NlGowVrp3HB6Ub5P61kPt7c0QxWN_uTrQt0Ld_mYAt0-gxJ3yc1iKuG3wnCWbIIaB604mTbLSdzSxIRh3fwjIHJh1X1VnhI=
  • Use of trityl thiol for stereoselective thioester synthesis: A new preparation of (S)-thiolactic acid - ResearchGate. (2025, August 6). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5DD8ju0PNIYyDPPj6NarcaMh_qi-4_zw2mEMHSOhSOP7yh5SUontAKUSpF7bVr9cxIB9dWWHs2amOjlMum6SmmHr1766oYkkYylbxm93iIaPshIrswkntBxjzxMTVTn4KiVrR2Q5G19kCJhOptCL_XNqY1r3hKVyVORUSmcWP-YH9TWUCI7ROy5DcRJBsLBC4oLGVYk3GsjLx_F5afYrwwd2dgXxLIfUygJb6f8L5dK61-qCR7RQFagHpyYavWhyVk6kZAP7KEp_u833udeT2KQ==
  • S-Fluorenylmethyl protection of the cysteine side chain upon N α -Fmoc deprotection. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKWpyIPSJmzQ6U5oq1zwvt9Lu1O_x5eLFAc0fBdJZqglTnQWple7U7K1jNN8WqcijcT6Bb7Ry6ieSmW0hhnIGqSXY5hqt80qHwslx40ym6hGaP48PbsD4H-x0rpEj_VyTaDv-eaD-fY8evMaeiOwvzGw==
  • Chapter 5 Thiol Protecting Groups. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF9ZWUYlLsfIJtXcdyZr14mvWxTFeh0oQZHWH5wAJt-THEuBeoJ48bVvL33Te-hPTgOpAyQepmMc26m2LDnEdQDLq-bgjBQDdOP0E9Yq8NqceOo-5Iksi0PW4Dyw6g9QwoAjYvgnIociDoNjpdzmArNhY8tkn3rVRhuGshwintXdWJt9D-AA==
  • Cysteine Protecting Groups Applications in Peptide and Protein Science | PDF - Scribd. (2021, August 17). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSOcV3jEPoz1wWKpdgkqBEZ4c3j3D_vYukUYMa_0WSqKUPh7IKIXUC4_A9UjbWGJBd7U4AOoa5bSRVB9drg0aQNkNx4mSUKKTAyqQ9wDfjSVWKo9QjqIn9e-NhyASQoOqPpZxPaZqlJ2BVcc0RTer29T0FuIzBiYwqz2_oLn1epzPCWxr5kQQTQyBNfJvsdtuaX6Am-96FPTa32HcI7ryan8KEBAA2OZJwRVQ=
  • 2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfA9ok2RaNk272pJe9nzepKnIbqapmKdUZwDrTtFPOguSb3mPfFGgWWHnEI32Ik8hEBT-fXhpCSAJsQWVH3y-8vydDxJiwOxzplSnzlxKFlwzTjyfAppXkStzT_H27RpMuvVjgJIKv9v2xJh1Zv6EW3bF2hqmQ18ptl66lzkD1R8GvOFXEKw==
  • On cysteine and cystine peptides. Part V. S-trityl - RSC Publishing. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY5ki4WmhuhxktbgJ0YJOdLI-BKba3wzibLLgBWuxFfSSYxTJy5hwESmKOhAKtVulSsLhW5mhMYYjuOfALv5_zrug36zgY48frJ3foHMrV9FAblOiSx-bbRSxXnqmDP8ZZqWcaWXE61cXQwuVHTgTvbQyvT81yYeVBpKLUz_k=
  • Cysteine Derivatives - Bachem. (2021, October 11). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwgrqA--X_NbZwb47P2Xk4wuGQBo8AYlF_CqWLGxwYKri1a60Ymi2B_bPE2-vNvF6F2CQ3gWXdytOO6azF8UkC_uQjOyFjddAorMwNbwgGeSSTf21SbpJE--_72VY6QkfYNqkH8P1H5KX8i7QgTJvvXiHK08j3RU0-oX-J6EpeGffekNO5
  • Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB_1PesC1ClkXBbuh3gClLPzBkC-UTjBmnLgKFfdZNKEp7DFw5k9fy6rQL2k9oCbXPsNJZfmqeBEaLV6P9Q0rGutPTG5QUJ9jUqzVN_gSIATE1kVvmZIQHEw1j1qxgO-R6hxG2BeI6uumuC-LocePROJEFSIUpGFbnuNEvdEyGsniFax0duX6kL7WPq128NogiN4cfRt7syNfilU8-NeEHve7t-LRb1JawYMRj3LY7_49Uy8gld0SvSqvFdUbi6XM9NrYfx7dpMt64l-ABcdbOzw==
  • One-Pot Cyclization and Cleavage of Peptides with N‑Terminal Cysteine via the N,S-Acyl Shift of the N‑2-[Thioethyl]glycine Residue - American Chemical Society. (2021, August 6). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbYSNFiPVxC9y9cWaEkhTUnjAzx2EZcdQSMiLZPHQ9DXxvxJODLeydmIRGU2CajAkfeAX3_zitynqEp4sVDtk8o27JDIKHpFQ8xGLM59xrSJmPj5qiZ7blPwrzbpxyJsx6vFQsgLh7G83Lwiq1CMc=
  • A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - PubMed. (2022, January 13). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF196n0RQ6l9-cl7gIXz6RNMzP7qiAeKcgqCh7E35cfw9DHbDXqgCgKzdnrzjvN4kTeearztseDwX1WtT1v1lI9VoW1SZd9R57M-UR82LC_Mshe0HWp2RnW1nSxaCHhdOAvmrzg
  • Convenient Syntheses of Fluorenylmethyl-Based Side Chain Derivatives of Glutamic and Aspartic acids, Lysine, and Cysteine - ResearchGate. (2025, August 10). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHELvbyFX91spnDHvLov7MKO094NhgAoK7NREvKTsp38zSjjF-o2s75fK2i18HR_h-_msNzaaGONm1BhfwzR-6ubdZ7K27NE54ftcYrWxF7tW7Z-bARFGInwbYhQKRq9jyl8eruEn_DZVkcX2DsMyYFUU3hLiFFWiDJ2Vr2OBzYUKdOrnzs-cLEYiSdoAkMyHxTS6ZJF45FntUhtYdKTMbjOb-np8RpQuC7sfzm15ajCfUj5efdDJrbCw00AO3zta2_qh4ClHBYj0SSPAL2HVFFCybYr7oaEZK0-mNr9QuN6ESaJSltZg==
  • Introduction to Cleavage Techniques - Thermo Fisher Scientific. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrBj_v6St0qaN95RqjdaLJTKuH-_ju2LjybYxY9RPgpy-l3gnDuMvvGySIcjot1MdwDMX2Fbgl2mnn1hYogpDf5G_qfgv5RqQ6CbCsAXsuKMbRunDSkmsG8KDkAEHl4MS-6IYoTn7H-7A8nnAZup8CWtC8Ah5HQ-kurk66X_4ZXdG6tg==
  • (S)-9-Fluorenylmethyl-L-cysteine, a useful HF-stable derivative for peptide synthesis. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpOPcdkRXxqw2uq7LVBVWqyzUZyop2wpOS9JdGjE-DbdO-h-ynOyQb9iFjvEjPIcKm0fAPyqR4Qh1mpCMrvFn2fxUVYrMw118qIxkR_MRmY3feYgEf6vfNJjXIb55kXo-sJVXSeXvritvmw89pGpkFQL4xdG781xf8r71bTYM=
  • One-Pot Synthesis of S-Acetamidomethyl-N-fluorenylmethoxy-carbonyl-L-cysteine (Fmoc-Cys(Acm)-OH) | Semantic Scholar. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpaGaV9PcemyavtKB__WapAjLxsavHK9C9YL98uUuegN8dbfGd_W24dwbGebvPYbMOO4ofCeq9tVoRIIB2cYepx90dM_r8EtsTAkValRfTHIcYW1yMGE5-pmLte5O7mbpeYtresIcWP5_g3scj44-WL6GAd7fe_Ds6PRtde6kyrIArHpzfekQTHT6HZaKk9wtXiWR97TCqOYBkZIvbgtAA4Q1rAnfFBNKFteT21lXXxL3ZkhsxZP7rIN_n1nEOnOD-BWDI2eoSowsOqzI=
  • Fast Cysteine Bioconjugation Chemistry - PMC - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRix-SbqCtWDXHKv1HGcCxH4tLfQi7b54K58VfItYuIXYUj73yhtyVm60orDPA8aM2vplfxCYg4Eo_hz6dD6gdQ_UBsv8hH_TCIGWz3DC0NworKNZCTA12FF12QjohFfg6aLv6AEqdxPvu1HU=

Sources

Methodological & Application

Application Note: Strategic On-Resin Deprotection of S-Fluorenylmethyl (Fm) Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: On-resin deprotection of Fm-protected cysteine Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Peptide Chemists

Abstract & Strategic Context

The protection of Cysteine’s sulfhydryl group is a critical decision point in Solid Phase Peptide Synthesis (SPPS). While S-Trityl (Trt) and S-Acetamidomethyl (Acm) are industry standards for Fmoc chemistry, the S-Fluorenylmethyl (Fm) group occupies a unique and often misunderstood niche.

Unlike the acid-labile Trt group, S-Fm is stable to strong acids (HF, TFA) but is cleaved via base-catalyzed


-elimination . This orthogonality makes S-Fm an invaluable tool in Boc-SPPS  strategies, where it allows for the retention of Cysteine protection during TFA deprotection cycles, followed by selective on-resin exposure using piperidine or DBU prior to HF cleavage.

Critical Distinction: This guide specifically addresses the S-Fm (9-fluorenylmethyl) thioether, not the S-Fmoc (fluorenylmethoxycarbonyl) carbonate, which is significantly more labile.

Mechanistic Foundation: The -Elimination Pathway

Understanding the deprotection mechanism is prerequisite to troubleshooting. The removal of the Fm group follows an E1cb pathway driven by the acidity of the fluorenyl C9 proton.

Mechanism of Action[1][2]
  • Proton Abstraction: A base (typically Piperidine or DBU) abstracts the acidic proton at the 9-position of the fluorenyl ring.

  • Elimination: The resulting carbanion stabilizes via the formation of dibenzofulvene (DBF) , cleaving the C-S bond and releasing the peptide thiolate.

  • The Scavenging Imperative: The released DBF is highly electrophilic. Without adequate scavenging, the free peptide thiolate will re-attack the DBF exocyclic double bond, regenerating the S-Fm group (transprotection) or forming irreversible adducts.

Visualization: Base-Catalyzed Deprotection & Scavenging

Fm_Deprotection_Mechanism Fm_Cys S-Fm Protected Cysteine (Resin-Bound) Intermediate Fluorenyl Carbanion Intermediate Fm_Cys->Intermediate Proton Abstraction Base Base (Piperidine/DBU) Base->Intermediate DBF Dibenzofulvene (DBF) Intermediate->DBF E1cb Elimination Thiolate Free Thiolate (Cys-S⁻) Intermediate->Thiolate C-S Bond Cleavage Adduct DBF-Base Adduct (Inert Waste) DBF->Adduct Scavenging by Excess Base Reattachment Re-alkylation (Side Reaction) DBF->Reattachment No Scavenger Reattachment->Fm_Cys

Figure 1: The E1cb elimination pathway of S-Fm removal. Note the critical role of base excess in scavenging DBF to prevent re-alkylation.

Comparative Stability Matrix

To validate the selection of S-Fm, compare its stability profile against other common Cys protecting groups.

Protecting GroupStructureCleavage ConditionOrthogonality Context
S-Fm (Fluorenylmethyl)Thioether20-50% Piperidine or DBUStable to TFA/HF. Ideal for Boc SPPS .
S-Trt (Trityl)Thioether1-5% TFA (dilute)Acid-labile. Standard for Fmoc SPPS.
S-Acm (Acetamidomethyl)ThioacetalI₂ or Tl(TFA)₃Stable to Base & Acid. Requires oxidative cleavage.
S-Mob (Methoxybenzyl)ThioetherHF (High Acidity)Stable to TFA.[1] Standard for Boc SPPS (permanent).

Experimental Protocols

Protocol A: Standard On-Resin Deprotection (Boc Strategy)

This protocol is designed for removing S-Fm groups in a Boc-SPPS workflow or for selective side-chain deprotection.

Reagents Required:

  • Deprotection Cocktail: 50% (v/v) Piperidine in DMF (N,N-dimethylformamide).

  • Wash Solvent: DMF (HPLC Grade).

  • Reducing Wash: 5%

    
    -Mercaptoethanol (BME) or DTT in DMF (Optional but recommended to prevent disulfide formation).
    

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin (approx. 100 mg) in DMF for 20 minutes to ensure solvation of the polymer matrix.

  • Deprotection Cycles:

    • Drain DMF.

    • Add 50% Piperidine/DMF (approx. 5-10 mL per gram of resin).

    • Agitate at Room Temperature for 5 minutes .

    • Drain.

    • Repeat the addition and agitate for 15 minutes .

    • Note: The high concentration of piperidine acts as both the base and the scavenger for the released dibenzofulvene.

  • Washing:

    • Wash with DMF (3 x 2 min).

    • Wash with DCM (Dichloromethane) (3 x 2 min) to shrink resin and remove piperidine traces.

    • Wash with DMF (3 x 2 min) to re-swell.

  • Thiol Stabilization (Critical):

    • Immediately treat resin with 5% BME/DMF for 5 minutes. This maintains the Cysteine in the reduced (-SH) state and scavenges any residual electrophiles.

    • Wash thoroughly with DMF.

Protocol B: Quantitative Validation (Ellman’s Test)

Visual confirmation is insufficient for thiol deprotection. The Ellman’s Test provides a self-validating quantitative metric.

Reagents:

  • Ellman’s Reagent: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).[2][3][4]

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0.[2][5]

Procedure:

  • Weigh ~5 mg of dried resin into a vial.

  • Add 50 µL of Ellman’s Reagent solution (4 mg/mL in buffer) and 2.5 mL of Buffer.

  • Incubate for 15 minutes.

  • Observation: A distinct yellow color in the supernatant indicates free thiols (release of TNB anion).

  • Quantification: Measure absorbance of the supernatant at 412 nm . Compare against a standard curve or calculating loading using

    
    .
    
Visualization: Experimental Workflow

Workflow Start Start: Resin-Bound Peptide (S-Fm) Swell 1. Swell Resin (DMF, 20 min) Start->Swell Deprotect 2. Deprotection 50% Piperidine/DMF (2 cycles: 5 + 15 min) Swell->Deprotect Wash1 3. Wash DMF -> DCM -> DMF Deprotect->Wash1 Stabilize 4. Stabilize/Reduce 5% BME in DMF Wash1->Stabilize Validation 5. Validation Ellman's Test (DTNB) Stabilize->Validation Decision Yellow Color? Validation->Decision Proceed Proceed to Cyclization/Modification Decision->Proceed Yes (Abs 412nm > 0.2) Repeat Repeat Deprotection Decision->Repeat No/Weak Repeat->Deprotect

Figure 2: Operational workflow for S-Fm removal and validation.

Troubleshooting & Expert Insights

The "Transprotection" Trap

In standard Fmoc SPPS, the removal of the N-terminal Fmoc group generates DBF. If a peptide contains a free Cysteine (or a labile S-protecting group), the DBF can react with the sulfur to form S-Fm unintentionally.

  • Symptom: Unexplained mass increase of +178 Da on Cysteine residues.

  • Prevention: Use DTT or TIS (Triisopropylsilane) as a scavenger during Fmoc removal if free thiols are present.

  • Correction: If S-Fm is accidentally formed, apply Protocol A to remove it.

Solubility Issues

The hydrophobicity of the Fluorenyl group can cause aggregation in longer peptides.

  • Solution: Perform the deprotection at 40°C or add 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine cocktail to accelerate the elimination kinetics.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[6][7][8] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[8]

  • Mulligan, I. (2012). S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection.[9][10] Beilstein Journal of Organic Chemistry, 8, 2149–2155.

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77.[3]

  • BroadPharm. (n.d.). Ellman’s Assay Protocol.[2][3][4][5][11] BroadPharm Technical Protocols.

Sources

Technical Guide: Regioselective Disulfide Engineering with H-D-Cys(Fm)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of H-D-Cys(Fm)-OH (S-(9-Fluorenylmethyl)-D-cysteine) as a critical orthogonal tool for regioselective disulfide bond formation . While standard Solid Phase Peptide Synthesis (SPPS) often relies on acid-labile (Trt, Mob) or iodine-labile (Acm) protecting groups, the Fm (Fluorenylmethyl) group provides a unique base-labile dimension.

This protocol focuses on the Boc-SPPS strategy , where the S-Fm group is most valuable due to its stability against TFA (used for Boc removal) and its selective removal by Piperidine (which leaves benzyl-based side chain protection intact).

Executive Summary & Strategic Utility

In complex peptide therapeutics (e.g., conotoxins, defensins, insulin analogs), correct disulfide topology is dictated by the sequence of oxidation. Random oxidation often leads to misfolded "dead-end" isomers.

H-D-Cys(Fm)-OH serves two critical functions:

  • Stereochemical Control: The D-isomer introduces specific conformational constraints (e.g., β-turns) that can stabilize the bioactive fold or enhance proteolytic resistance.

  • Orthogonal Protection (The "Third Dimension"): The S-Fm group is base-labile . This creates a perfect orthogonality window in Boc-chemistry :

    • Boc: Acid-labile (TFA) [Temporary N-protection]

    • Cys(Mob)/Cys(Meb): HF-labile [Permanent/Bridge A]

    • Cys(Acm): Iodine-labile [Bridge B]

    • Cys(Fm): Base-labile (Piperidine) [Bridge C]

Key Advantage: Using Cys(Fm) allows for on-resin cyclization of a specific bridge using mild base, prior to HF cleavage. This pre-organizes the peptide backbone, significantly improving the yield of subsequent folding steps.

Mechanism of Action: The Base-Labile Switch

The S-Fm protecting group is removed via a


-elimination mechanism  triggered by a secondary amine (typically Piperidine).
  • Proton Abstraction: The base abstracts the acidic proton from the 9-position of the fluorenyl ring.

  • Elimination: The electron pair collapses to form a double bond, expelling the cysteine thiolate (

    
    ) and forming dibenzofulvene .
    
  • Scavenging: The highly reactive dibenzofulvene must be sequestered (usually by excess piperidine or a thiol scavenger) to prevent it from re-alkylating the free thiol.

Orthogonality Matrix
Protecting GroupLability ConditionStabilityRole in Regioselectivity
Boc (N-term)TFA (Trifluoroacetic acid)Base, IodineTemporary chain elongation.
S-Fm (Fluorenylmethyl)Piperidine (20-50% in DMF)TFA, HF, IodineBridge 1 (On-Resin)
S-Mob (Methoxybenzyl)HF (Hydrofluoric Acid)TFA, Piperidine, IodineBridge 2 (Post-Cleavage)
S-Acm (Acetamidomethyl)Iodine (

)
TFA, HF, PiperidineBridge 3 (Solution)

Experimental Protocol: Boc-SPPS with H-D-Cys(Fm)-OH

Phase A: Reagent Preparation

H-D-Cys(Fm)-OH acts as the starting material. For SPPS, the N-terminus must be protected.

  • Conversion to Boc-D-Cys(Fm)-OH:

    • Dissolve H-D-Cys(Fm)-OH in Dioxane/Water (1:1) with

      
      .
      
    • Add

      
       (1.1 eq). Stir at RT for 12h.
      
    • Acidify (pH 3), extract with EtOAc, and crystallize.

    • Why: Ensures compatibility with the Boc elongation cycle.

Phase B: Solid Phase Synthesis (Boc Strategy)

Resin: MBHA or PAM resin (Stable to Piperidine). Coupling: DIC/HOBt or HBTU/DIEA.

  • Elongation: Perform standard Boc cycles (TFA deprotection -> Neutralization -> Coupling).

    • Note: S-Fm is stable to 50% TFA/DCM used for Boc removal.

  • Incorporation: Couple Boc-D-Cys(Fm)-OH at the desired positions.

Phase C: On-Resin Regioselective Cyclization (Bridge 1)

This step forms the first disulfide bond while the peptide is still anchored to the resin.

Step-by-Step:

  • Wash: Wash resin with DMF (3x) and DCM (3x).

  • S-Fm Deprotection:

    • Treat resin with 50% Piperidine in DMF for 30 minutes.

    • Critical: Repeat this step to ensure complete removal.

    • Scavenging: The excess piperidine acts as a scavenger for the dibenzofulvene byproduct.

  • Wash: Extensive washing with DMF (5x) to remove all traces of piperidine and fulvene adducts.

  • Oxidation (Cyclization):

    • Method A (Air): Suspend resin in DMF adjusted to pH 8-9 with DIEA. Bubble air through the suspension for 4-12 hours.

    • Method B (Ellman's Reagent): Treat with 0.1 M Ellman’s reagent in DMF for 1 hour. (Faster, easy to monitor).

  • Validation: Perform the Ellman test on a resin bead. It should be negative (no free thiols).

Phase D: Cleavage and Secondary Cyclization
  • HF Cleavage: Treat resin with anhydrous HF/Anisole (9:1) at 0°C for 1 hour.

    • Result: Peptide cleaves from resin; S-Mob groups are removed (exposing Bridge 2 thiols); S-Acm remains intact; Bridge 1 (formed in Phase C) remains intact.

  • Purification 1: Isolate the mono-disulfide intermediate via HPLC.

  • Bridge 2 Formation: Oxidize the free thiols (formerly Mob) using DMSO (10%) in Ammonium Acetate buffer (pH 8) or Air oxidation.

  • Bridge 3 Formation (Optional): Treat with Iodine in MeOH/Water to remove S-Acm and form the final bridge simultaneously.

Workflow Visualization

The following diagram illustrates the orthogonal workflow for a 3-disulfide peptide using the D-Cys(Fm) strategy.

G Start Resin-Bound Peptide (Boc Strategy) Step1 Protecting Groups Present: 1. N-Boc (Temp) 2. S-Fm (Bridge A) 3. S-Mob (Bridge B) 4. S-Acm (Bridge C) Start->Step1 Action1 1. Piperidine (50% in DMF) (On-Resin) Step1->Action1 State2 Intermediate 1: Free Thiols at Bridge A (S-Mob & S-Acm Intact) Action1->State2 Removes S-Fm only Action2 2. Oxidation (Air/DIEA/DMF) (On-Resin) State2->Action2 State3 Intermediate 2: Bridge A Formed (Cyclized) Peptide still on Resin Action2->State3 Action3 3. HF Cleavage (0°C, Anisole) State3->Action3 State4 Crude Peptide in Solution: Bridge A: Intact Bridge B: Free Thiols (from Mob) Bridge C: S-Acm Protected Action3->State4 Removes S-Mob Cleaves Resin Action4 4. DMSO Oxidation (pH 8, Aqueous) State4->Action4 State5 Intermediate 3: Bridge A & B Formed S-Acm Intact Action4->State5 Action5 5. Iodine Oxidation (MeOH/H2O) State5->Action5 End Final Product: Regioselective 3-Disulfide Peptide Action5->End Removes S-Acm Forms Bridge C

Figure 1: Step-wise orthogonal deprotection strategy utilizing S-Fm for the first, on-resin disulfide bridge.

Troubleshooting & Quality Control

Common Pitfall: Beta-Elimination of Cysteine

Prolonged exposure of Cysteine to strong base can cause elimination of the sulfur itself, converting Cys to Dehydroalanine.

  • Solution: S-Fm removal is fast (20-30 mins). Do not exceed 1 hour. Use 20% Piperidine with 0.1M DBU for faster kinetics if steric hindrance is high, allowing shorter exposure times.

Monitoring: The Ellman Test

Since the first cyclization is on-resin, standard HPLC cannot be used immediately.

  • Take a few resin beads.

  • Wash with DCM.

  • Add 1 drop of Ellman's Reagent solution (DTNB).

  • Observation:

    • Yellow: Free thiols present (Oxidation incomplete).

    • Colorless: No free thiols (Oxidation complete).

Dibenzofulvene Trapping

If the dibenzofulvene byproduct is not washed away efficiently, it can re-react with the free thiol.

  • Protocol Adjustment: If yield is low, add DTT (Dithiothreitol) or

    
    -Mercaptoethanol  to the washing DMF steps after Piperidine treatment but before Oxidation. This scavenges the fulvene irreversibly.
    

References

  • Albericio, F., et al. (2000). "Orthogonal Cysteine Protection: S-Fm and S-tBu Strategies." Methods in Enzymology. Link

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). "Multifaceted Roles of Disulfide Bonds. Peptides as Therapeutics." Chemical Reviews, 114(2), 901–926. Link

  • Postma, T. M., & Albericio, F. (2014). "Dithiol-Based Scavengers for the Fmoc-SPPS of Cysteine-Containing Peptides." Organic Letters, 16(10), 2598–2601. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews, 109(6), 2455–2504. Link

  • Bachem. (2021). "Cysteine Derivatives and Disulfide Bond Formation." Bachem Technical Notes. Link

Sources

H-D-Cys(Fm)-OH in the synthesis of cyclic peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: H-D-Cys(Fm)-OH in the Synthesis of Disulfide-Bridged Cyclic Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Fluorenylmethyl (Fm) Group in Peptide Cyclization

The synthesis of cyclic peptides, particularly those constrained by a disulfide bridge, is a cornerstone of modern therapeutic development. Cyclization enhances metabolic stability, improves receptor affinity and selectivity, and constrains the peptide into a bioactive conformation.[1][2] The successful synthesis of these complex architectures hinges on a robust orthogonal protection strategy, which allows for the selective deprotection of specific functional groups without affecting others.[3][]

In the toolkit of the peptide chemist, the 9-fluorenylmethyl (Fm) group for cysteine-thiol protection holds a unique and powerful position. H-D-Cys(Fm)-OH, a D-cysteine derivative, provides an elegant solution for post-cleavage, solution-phase disulfide bond formation. The Fm group is distinguished by its unique cleavage condition: it is stable to the trifluoroacetic acid (TFA) cocktail used for final peptide cleavage from the solid support but is quantitatively removed by piperidine—the same reagent used for Nα-Fmoc deprotection during chain elongation.[5][6]

This singular characteristic allows for the synthesis and purification of a fully deprotected linear peptide with only the cysteine thiol(s) selectively masked. Subsequent treatment with a mild base unmasks the thiol groups, setting the stage for a clean, controlled intramolecular cyclization in solution. This guide provides a detailed exploration of the chemistry behind the Fm protecting group and a comprehensive, field-tested protocol for its application in the synthesis of disulfide-bridged cyclic peptides.

Scientific Principles: Orthogonality and the Fm Protecting Group

In Solid-Phase Peptide Synthesis (SPPS), orthogonality is the concept of using multiple classes of protecting groups that can be removed under distinct chemical conditions.[3][] In a typical Fmoc/tBu strategy, three levels of orthogonality are employed:

  • Nα-Fmoc group: Base-labile (removed by piperidine) for temporary protection during chain elongation.[]

  • Side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf): Acid-labile (removed by TFA) for "permanent" protection during synthesis.[]

  • Specialized side-chain groups: Cleaved under specific, non-overlapping conditions (e.g., photolysis, reduction, or alternative bases).

The S-Fm group falls into this third category, sharing its cleavage condition (piperidine) with the Nα-Fmoc group, but its strategic value is realized after the peptide has been cleaved from the resin. Because it is completely stable to TFA, it survives the final cleavage step, which removes all other side-chain protecting groups.[5]

The Mechanism of Fm Deprotection

The cleavage of both Fmoc and Fm groups by piperidine proceeds via a β-elimination mechanism. The base abstracts the acidic proton from the C9 position of the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and the free amine (for Fmoc) or thiol (for Fm).[8][9] The liberated DBF is an electrophile that is subsequently scavenged by the excess piperidine to form a stable adduct. This shared mechanism underscores the elegance of this protection scheme.

Comparative Analysis of Cysteine Protecting Groups

The choice of a cysteine protecting group is critical and dictates the entire cyclization strategy. The Fm group is ideal for post-cleavage solution-phase cyclization.

Protecting GroupAbbreviationCleavage ConditionsOrthogonality & Use Case
Trityl TrtMild acid (e.g., 1-5% TFA), standard TFA cleavage.[10][11]On-resin cyclization. Removed with other acid-labile groups unless cleaved selectively under very mild acid.
Acetamidomethyl AcmIodine (I₂), Mercury(II) Acetate. Stable to TFA and piperidine.[5][11]Orthogonal. Allows for purification of protected peptide, followed by solution-phase oxidative cyclization.
tert-Butyl tBuStrong acid (HF, TFMSA), Hg(OAc)₂. Stable to TFA.[5][10]Orthogonal. Used in Boc chemistry or for post-cleavage cyclization after purification of the fully protected peptide.
4-Methoxytrityl MmtVery mild acid (1% TFA in DCM).[5][12]On-resin cyclization. Highly acid-labile, allowing selective deprotection on-resin while other groups (e.g., tBu) remain.
9-Fluorenylmethyl FmBase (e.g., 20% Piperidine in DMF). Stable to TFA.[5][13]Orthogonal. Ideal for post-cleavage solution-phase cyclization after TFA-mediated deprotection of all other side chains.

Application Workflow: Synthesis of a Cyclic Peptide using H-D-Cys(Fm)-OH

This section details a complete workflow for the synthesis of a disulfide-bridged cyclic peptide. The process leverages the unique properties of the Fm protecting group to achieve a controlled, solution-phase cyclization.

G cluster_0 On-Resin Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage & Purification cluster_2 Solution-Phase Cyclization cluster_3 Final Product Resin 1. Start with Rink Amide Resin SPPS 2. Iterative Fmoc-SPPS Cycles (Incorporate Fmoc-D-Cys(Fm)-OH) Resin->SPPS Deprotection (Piperidine) Coupling (DIC/Oxyma) Linear_Protected 3. Resin-Bound Linear Peptide SPPS->Linear_Protected Cleavage 4. TFA Cleavage Cocktail (Removes all side-chain PGs except Fm) Linear_Protected->Cleavage Crude_Linear 5. Crude Linear Peptide (S-Fm Protected) Cleavage->Crude_Linear HPLC1 6. RP-HPLC Purification Crude_Linear->HPLC1 Pure_Linear 7. Pure Linear Peptide (S-Fm Protected) HPLC1->Pure_Linear Fm_Deprotect 8. Selective Fm Deprotection (20% Piperidine in DMF) Pure_Linear->Fm_Deprotect Free_Thiol 9. Linear Peptide (Free Thiols) Fm_Deprotect->Free_Thiol Cyclization 10. Oxidative Cyclization (e.g., Air Oxidation, pH 8.5) Free_Thiol->Cyclization High Dilution Crude_Cyclic 11. Crude Cyclic Peptide Cyclization->Crude_Cyclic HPLC2 12. Final RP-HPLC Purification Crude_Cyclic->HPLC2 Final_Product 13. Pure Cyclic Peptide HPLC2->Final_Product Analysis 14. Characterization (LC-MS, Purity Analysis) Final_Product->Analysis

Sources

Application Note: High-Fidelity Incorporation of H-D-Cys(Fm)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling methods for incorporating H-D-Cys(Fm)-OH Content Type: Application Note & Protocol Guide

Executive Summary

The incorporation of H-D-Cys(Fm)-OH (D-Cysteine side-chain protected with the 9-fluorenylmethyl group) presents a unique chemoselective challenge. Unlike standard protecting groups (Trt, Acm, Mob), the S-Fm group is base-labile and acid-stable .[1] This orthogonality profile renders it incompatible with standard Fmoc SPPS cycles (where piperidine removes S-Fm prematurely) but makes it an invaluable tool for Boc chemistry or Solution Phase strategies requiring regioselective disulfide bond formation.

Furthermore, as a D-amino acid cysteine derivative, this residue is highly susceptible to racemization (conversion to the L-isomer) during activation. This guide details the protocols necessary to couple this residue while maintaining stereochemical purity (>99%) and protecting group integrity.

Chemical Profile & Strategic Analysis

Molecule: H-D-Cys(Fm)-OH

  • Stereochemistry: D-configuration (susceptible to base-catalyzed epimerization).

  • Side Chain Protection: S-(9-Fluorenylmethyl).[2]

    • Stability:[1] Stable to TFA, HF, and catalytic hydrogenation.

    • Lability: Cleaved by secondary amines (Piperidine, Morpholine) and strong bases (DBU).

  • Solubility: Low in non-polar solvents due to zwitterionic nature; requires polar aprotic solvents (DMF, NMP) or temporary silylation for solution-phase coupling.

The Orthogonality Matrix

The following decision matrix dictates the synthesis strategy. You cannot use this building block in standard Fmoc SPPS chain elongation.

Orthogonality node_safe Safe / Compatible node_danger Incompatible / Cleavage node_caution Caution / Optimization Start H-D-Cys(Fm)-OH Strategy BocSPPS Boc SPPS (TFA/HF) Start->BocSPPS FmocSPPS Fmoc SPPS (Piperidine) Start->FmocSPPS SolPhase Solution Phase Start->SolPhase Acid Acid Treatment (TFA/HF) BocSPPS->Acid Cycle Base Base Treatment (Piperidine) FmocSPPS->Base Deprotection SolPhase->node_caution Base use must be stoichiometric ResultBoc S-Fm Intact (Ready for selective deprotection) Acid->ResultBoc ResultFmoc S-Fm LOST (Side chain exposed) Base->ResultFmoc

Figure 1: Decision tree highlighting the incompatibility of S-Fm with standard Fmoc deprotection cycles.

Critical Challenge: Preventing Racemization

Cysteine derivatives are the most prone to racemization among all amino acids. The sulfur atom exerts an electron-withdrawing effect on the


-carbon, increasing the acidity of the 

-proton. During activation (conversion to an active ester), base-catalyzed proton abstraction leads to enolization and loss of chirality.

Rules for Engagement:

  • Avoid Strong Bases: Never use DBU or high concentrations of DIPEA during coupling.

  • Preferred Activators: Use DIC/Oxyma Pure (neutral pH activation).

  • Collidine Buffer: If a tertiary amine is required (e.g., with HATU), use 2,4,6-Trimethylpyridine (Collidine) instead of DIPEA, as its steric bulk prevents proton abstraction at the

    
    -carbon.
    
Protocol A: Solution Phase Fragment Condensation

Context: Coupling free amine H-D-Cys(Fm)-OH to an activated carboxyl fragment.

Objective: Couple H-D-Cys(Fm)-OH to Fragment-COOH without racemizing the fragment or the cysteine, while preserving the base-labile Fm group.

Materials
  • Carboxyl Component: Fragment-COOH (1.0 eq)

  • Amine Component: H-D-Cys(Fm)-OH (1.1 eq)

  • Coupling Reagents: DIC (1.1 eq), Oxyma Pure (1.1 eq)

  • Solvent: DMF (Anhydrous)

  • Silylating Agent (Optional): BSA (Bis(trimethylsilyl)acetamide) – improves solubility of the zwitterion.

Step-by-Step Procedure
  • Solubilization (The Zwitterion Challenge):

    • Suspend H-D-Cys(Fm)-OH in minimal DMF.

    • Note: If solubility is poor, add BSA (2.0 eq) and stir at RT for 30 mins. This temporarily protects the carboxylic acid and amine as silyl esters/amines, vastly improving solubility in organic solvents. The silyl groups hydrolyze upon workup.

  • Activation:

    • In a separate vessel, dissolve Fragment-COOH and Oxyma Pure in DMF.

    • Cool to 0°C (Ice bath).

    • Add DIC dropwise. Stir for 2-5 minutes to form the active ester.

  • Coupling:

    • Add the H-D-Cys(Fm)-OH solution (or silylated mixture) to the activated fragment.

    • Crucial: Do NOT add DIPEA. The reaction should proceed at neutral/slightly acidic pH generated by Oxyma.

    • Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Workup:

    • Dilute with EtOAc. Wash with 5% KHSO₄ (removes Oxyma/DIC urea) and Brine.

    • Avoid basic washes (NaHCO₃) if the exposure time is long, to prevent slow degradation of S-Fm, though brief washing is usually acceptable.

Protocol B: Resin Loading (Boc-SPPS Strategy)

Context: Loading H-D-Cys(Fm)-OH onto a Merrifield or PAM resin for C-terminal modification.

Prerequisite: You must first N-protect the zwitterion if you intend to build a chain on it, or use it as the final residue. Assuming you convert it to Boc-D-Cys(Fm)-OH first (standard Boc protection: Boc₂O, NaOH/Dioxane, careful pH control).

Protocol: Cesium Salt Method (Gisin Method)

Best for preventing racemization during loading.

  • Preparation of Cesium Salt:

    • Dissolve Boc-D-Cys(Fm)-OH in EtOH/H₂O (1:1).

    • Add 20% Cs₂CO₃ solution until pH 7.0 (neutral).

    • Evaporate to dryness and dry over P₂O₅ overnight. Result: Boc-D-Cys(Fm)-OCs .

  • Loading:

    • Swell Merrifield Resin in DMF.[3]

    • Add Boc-D-Cys(Fm)-OCs (1.5 eq relative to resin chloride capacity).

    • Heat to 50°C for 12–24 hours.

    • Note: The S-Fm group is stable to these mild basic conditions (carbonate is weaker than piperidine).

  • Capping:

    • Filter resin.[4] Cap unreacted sites with Ac₂O/DIPEA in DMF (short burst).

Protocol C: S-Fm Deprotection (Post-Synthesis)

Context: Selective removal of S-Fm after peptide assembly and cleavage.

Since S-Fm survives HF (Boc cleavage), you can isolate the peptide with the S-Fm group intact.

Reagents:

  • Piperidine (20-50% v/v) in DMF.[5]

  • Alternatively:DBU (1-2% v/v) in DMF (Faster, but riskier for racemization).

Procedure:

  • Dissolve the purified, lyophilized peptide (containing S-Fm) in degassed DMF.

  • Add Piperidine to reach 20% concentration.

  • Stir under Argon for 30–60 minutes.

  • Monitoring: Monitor by HPLC. The byproduct dibenzofulvene forms an adduct with piperidine, which is easily separated.

  • Precipitation: Precipitate the deprotected peptide into cold diethyl ether.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Racemization (>1% L-isomer) High base concentration during coupling.Switch to DIC/Oxyma (Base-free). If base needed, use Collidine .[6] Perform coupling at 0°C.
Premature S-Fm Loss Exposure to primary/secondary amines.Ensure no Piperidine traces in solvent lines. Verify DMF quality (no amine contaminants).
Low Solubility Zwitterionic nature of H-D-Cys(Fm)-OH.Use BSA (silylation) or HFIP (Hexafluoroisopropanol) as a co-solvent.

-Elimination
Formation of Dehydroalanine.[7]Avoid strong bases. Keep reaction times optimized.
Racemization Pathway Visualization

Racemization Native D-Cys(Fm) (Active Ester) Enol Enolate Intermediate (Planar/Achiral) Native->Enol Proton Abstraction (facilitated by Sulfur) Base Base (DIPEA/DBU) Base->Native Attacks alpha-H L_Iso L-Cys(Fm) (Impurity) Enol->L_Iso Reprotonation D_Iso D-Cys(Fm) (Target) Enol->D_Iso Reprotonation

Figure 2: Mechanism of base-catalyzed racemization. The sulfur atom increases the acidity of the alpha-proton, making it susceptible to abstraction by bases like DIPEA.

References
  • Albericio, F., et al. (2001).[8] "Preparation of protected peptide fragments using the Fmoc/tBu strategy." Biopolymers, 60(3), 191-199.[8]

  • Han, Y., et al. (2004). "Synergistic effect of Oxyma Pure and DIC in peptide coupling." Organic Letters, 6(20), 3561-3564.

  • Kessler, H., & Siegmeier, R. (1983). "Racemization in peptide synthesis. Analysis of racemization." Tetrahedron Letters, 24(3), 281-284.

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[4][5][7][8] Chemical Reviews, 109(6), 2455-2504. (Detailed review of S-Fm stability).

Sources

Technical Guide: H-D-Cys(Fm)-OH Applications in Drug Discovery

[1]

Executive Summary & Chemical Profile[1][2]

H-D-Cys(Fm)-OH is a specialized amino acid building block used primarily in the synthesis of proteolytically stable peptidomimetics.[1] It combines the non-proteinogenic D-stereochemistry (conferring metabolic stability) with S-fluorenylmethyl (Fm) side-chain protection.[1]

Unlike the common Trityl (Trt) group, which is acid-labile, the Fm group is acid-stable but base-labile .[1] This unique orthogonality makes H-D-Cys(Fm)-OH a critical reagent for Boc solid-phase peptide synthesis (SPPS) and complex solution-phase strategies where thiols must remain protected during acidic cleavage steps (e.g., HF or TFA treatment).[1]

Chemical Specifications
PropertySpecification
Chemical Name H-D-Cys(S-9-fluorenylmethyl)-OH
CAS Number 257288-48-5
Molecular Formula C₁₈H₁₉NO₂S
Molecular Weight 313.41 g/mol
Chirality D-Enantiomer (R-configuration at

-carbon)
Protection S-Fm (Side chain); Free Amine/Acid
Solubility Soluble in DMF, DMSO, dilute acid; limited in water

Strategic Applications in Drug Discovery

Retro-Inverso & D-Peptide Therapeutics

The primary application of H-D-Cys(Fm)-OH is the construction of D-peptides and Retro-Inverso (RI) peptides .[1]

  • Mechanism: D-amino acids disrupt the stereospecific binding pockets of endogenous proteases, significantly extending the in vivo half-life of peptide drugs.

  • Role of Cysteine: Cysteine residues are often critical for cyclization (disulfide bridges).[1][2] Using D-Cys allows for the synthesis of mirror-image disulfide bonds, stabilizing the bioactive conformation of RI peptides.

Orthogonal Protection in Boc SPPS

In standard Boc SPPS, the N-terminus is protected by Boc (acid-labile, removed by TFA).[1] Side chains must be stable to TFA.

  • The Problem: Common S-protecting groups like Trt are removed by TFA, leading to premature thiol exposure and potential oxidation/scrambling.

  • The Solution (S-Fm): The S-Fm group is stable to TFA and HF .[1] It withstands the repetitive acidic deprotection cycles of Boc SPPS and the final HF cleavage from the resin.

  • Deprotection: The S-Fm group is removed post-cleavage using basic conditions (e.g., piperidine or ammonia), allowing for controlled, late-stage disulfide formation.

Peptide Stapling & Macrocyclization

H-D-Cys(Fm)-OH is utilized to introduce "kinks" in peptide backbones to force specific secondary structures (e.g.,

1
  • Workflow: The peptide is synthesized with S-Fm protection.[1][3][4][5] After cleavage from the resin (with S-Fm intact), the peptide is purified. The S-Fm is then removed in a separate step to expose the free thiol for reaction with a bis-electrophile (stapling) or oxidation (cyclization).[1]

Experimental Protocols

Protocol A: Solubility & Handling

Objective: Prepare a stable stock solution for coupling reactions.

  • Solvent Choice: Use DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1] Avoid alcohols which can interfere with coupling.[1]

  • Concentration: Dissolve H-D-Cys(Fm)-OH to a concentration of 0.1 M to 0.5 M .

  • Activation: Since the reagent is a zwitterion (free amine/acid), it may require slight warming (30°C) or the addition of 1 equivalent of DIEA if being used in a fragment condensation, though standard coupling usually involves the N-protected derivative (user note: if starting with H-D-Cys(Fm)-OH, one typically protects the N-terminus with Boc-OSu or Fmoc-OSu prior to SPPS, or uses it as the C-terminal residue loaded onto the resin).

Protocol B: Boc Solid-Phase Peptide Synthesis (SPPS)

Context: This protocol assumes H-D-Cys(Fm)-OH is being used as the C-terminal residue or has been N-Boc protected prior to coupling.[1]

Reagents:

  • Resin: MBHA or PAM resin.[1]

  • Coupling Agents: HBTU/DIEA or DIC/HOBt.[1]

  • Deprotection: 50% TFA in DCM.[1]

  • Cleavage: Anhydrous HF / p-Cresol (90:10).[1]

Step-by-Step Workflow:

  • Coupling:

    • Pre-activate Boc-D-Cys(Fm)-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.[1]

    • Add to resin and shake for 1 hour.

    • Note: The S-Fm group is stable to these conditions.[1]

  • Chain Elongation (Boc Cycle):

    • Boc Removal: Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 30 min).[1]

    • Wash: DCM (3x), IPA (2x), DCM (3x).

    • Neutralization: 10% DIEA in DCM (2 x 2 min).

    • Next Coupling: Add next amino acid.

    • Critical Check: The S-Fm group remains intact during TFA exposure.[1]

  • Resin Cleavage (HF):

    • Treat dried resin with liquid HF/p-cresol at 0°C for 1 hour.[1]

    • Precipitate peptide with cold diethyl ether.[1]

    • Result: The peptide is cleaved from the resin, N-terminal Boc is removed, but the S-Fm group remains on the D-Cysteine .

Protocol C: Selective S-Fm Deprotection

Objective: Remove the S-Fm group to expose the free thiol for cyclization.[1]

Reagents:

  • Base: Piperidine or Diethylamine.[1]

  • Solvent: DMF.

Procedure:

  • Dissolve the lyophilized, S-Fm protected peptide in DMF (1–5 mg/mL).[1]

  • Add Piperidine to a final concentration of 20% (v/v) .

  • Agitate at room temperature for 1–2 hours .

    • Monitor: Use HPLC to observe the shift in retention time (loss of the hydrophobic fluorenyl group).

  • Workup:

    • Evaporate solvent under reduced pressure.[1]

    • Precipitate with cold ether or purify directly via preparative HPLC.[1]

  • Cyclization (Optional): Adjust pH to 8.0 in aqueous buffer and bubble air/oxygen to form the disulfide bond.

Visualizing the Orthogonal Strategy

The following diagram illustrates the orthogonality of the S-Fm group in the context of Boc chemistry.

OrthogonalProtectioncluster_legendLegendStartBoc-D-Cys(Fm)-ResinTFA_StepTFA Treatment(Boc Removal)Start->TFA_Step Acid Labile (Boc)IntermedH-D-Cys(Fm)-ResinTFA_Step->Intermed S-Fm StableHF_StepHF Cleavage(Resin Removal)Intermed->HF_Step Chain Assembly CompletePeptide_FmFree Peptide(S-Fm Intact)HF_Step->Peptide_Fm S-Fm StableBase_StepPiperidine/DMF(S-Fm Removal)Peptide_Fm->Base_Step Base Labile (Fm)FinalFree Thiol Peptide(Ready for Cyclization)Base_Step->Final Thiol ExposedkeyRed = Acid Step | Blue = Base Step

Figure 1: Orthogonal deprotection pathway showing S-Fm stability during acidic Boc/HF cycles and selective removal by base.[1][4]

Comparative Data: S-Protecting Groups

Protecting GroupAcid Stability (TFA)HF StabilityBase Stability (Piperidine)Primary Application
Trityl (Trt) Labile (Removed)LabileStableFmoc SPPS
Acetamidomethyl (Acm) StableStableStableSolution/SPPS (Requires Iodine to remove)
Fluorenylmethyl (Fm) Stable Stable Labile Boc SPPS / Orthogonal Ligation
4-Methylbenzyl (Meb) StableLabileStableBoc SPPS (Removed by HF)

Troubleshooting & Expert Tips

  • Solubility Issues: S-Fm peptides can be hydrophobic.[1] If the peptide precipitates during the piperidine deprotection step, add 6 M Guanidine HCl or use DMSO as a co-solvent.

  • Incomplete Deprotection: If 20% piperidine is too slow, use 50% piperidine or switch to DBU (1-2%) in DMF for rapid cleavage (5-10 mins).[1] Caution: DBU can cause aspartimide formation in susceptible sequences.

  • Scavenging: The removal of the Fm group generates dibenzofulvene.[1] While not as reactive as the cation from Trt removal, it is good practice to wash the crude peptide with hexane or ether if performing solution-phase deprotection to remove the fulvene byproduct.

  • Fmoc SPPS Warning: Do NOT use H-D-Cys(Fm)-OH in standard Fmoc SPPS if you intend the cysteine to remain protected.[1] The piperidine used to remove the N-terminal Fmoc group will also remove the S-Fm group, leading to side reactions (e.g., alkylation of the free thiol).

References

  • Kudryavtseva, E. V., et al. (2012).[1] S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Albericio, F. (2000).[1] Orthogonal Protecting Groups for N-Amino and C-Terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers (Peptide Science).[1]

  • PubChem. (2026).[1] Compound Summary: H-D-Cys(Fm)-OH.[1][6][7] National Library of Medicine.[1] Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Fm stability).

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of H-D-Cys(Fm)-OH

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Cysteine Coupling Challenges in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the technical support center for H-D-Cys(Fm)-OH and related cysteine derivatives. This guide is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The incorporation of cysteine, a uniquely reactive amino acid, presents distinct challenges that can impact peptide purity, yield, and biological activity. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your synthetic outcomes.

The following content addresses the most common issues encountered during the coupling of cysteine derivatives, with a focus on the bulky and acid-labile 9-fluorenylmethyl (Fm) protecting group. The principles discussed are also broadly applicable to other common S-protecting groups like Trityl (Trt).

Frequently Asked Questions (FAQs) & Troubleshooting

Core Challenge: Racemization

Question 1: My final peptide analysis shows a significant percentage of the D-Cysteine isomer. What is causing this racemization?

Answer: Cysteine is highly susceptible to racemization during the activation and coupling steps of Fmoc-based SPPS.[1] The underlying mechanism is the abstraction of the α-proton of the activated amino acid by a base. This transiently forms a planar carbanion intermediate, which can be re-protonated from either face, leading to a loss of chiral integrity (epimerization).

This issue is particularly pronounced with cysteine for two key reasons:

  • Electron-Withdrawing Effect: The protected thiol group on the side chain is electron-withdrawing, which increases the acidity of the α-proton, making it easier for a base to remove.

  • Base-Mediated Activation: Many common and highly efficient coupling protocols utilize a combination of a potent activating agent (e.g., HBTU, HATU) and a tertiary amine base (e.g., DIEA, NMM).[2][3] This basic environment significantly accelerates α-proton abstraction and, consequently, racemization.[4]

Question 2: Which coupling reagents and conditions are recommended to minimize cysteine racemization?

Answer: To suppress racemization, the coupling reaction should be performed under conditions that are as close to neutral or acidic as possible.[5] The most effective strategy is to move away from base-mediated uronium/phosphonium salt activations and instead use carbodiimide-based methods.

The recommended approach is the use of N,N'-Diisopropylcarbodiimide (DIC or DIPCDI) in combination with a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or, more preferably, Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) .[6][7]

  • Why this works: DIC-mediated activation does not require a soluble organic base like DIEA. The reaction proceeds through an O-acylisourea intermediate, which then reacts with HOBt or Oxyma to form a highly reactive ester. This active ester then couples to the free N-terminal amine of the peptide chain. This base-free environment is the key to preserving stereochemical integrity.[6] Studies have shown that coupling Fmoc-Cys(Thp)-OH with DIPCDI/Oxyma resulted in only 0.74% racemization, compared to 3.3% with the Trt group under similar conditions.[8]

Question 3: I need to use a uronium-based reagent like HBTU for a difficult coupling. How can I modify the protocol to reduce racemization?

Answer: While DIC/Oxyma is preferred for cysteine, there are instances where a more potent activator is required. If you must use a reagent like HBTU, the choice of base is critical.

  • Avoid Common Bases: Do not use N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM). These bases are strong enough to cause unacceptable levels of racemization (5-33%).[2][3]

  • Use a Weaker or Sterically Hindered Base: Replace DIEA/NMM with a more sterically hindered or weaker base. The recommended alternative is 2,4,6-trimethylpyridine (TMP, also known as 2,4,6-collidine) .[2][4] The steric bulk of TMP interferes with its ability to abstract the α-proton, thereby suppressing racemization, while still being effective enough to facilitate the coupling reaction.

  • Minimize Pre-activation Time: Long pre-activation times, where the activated amino acid sits in the basic solution before being added to the resin, should be minimized or avoided entirely.[1][3] A short pre-activation of 3.5-7.0 minutes is often sufficient.[2]

  • Solvent Choice: Performing the coupling in a 1:1 mixture of CH2Cl2/DMF can also help reduce racemization when using HBTU/TMP with no preactivation.[2][4]

Troubleshooting Low Coupling Efficiency

Question 4: My Kaiser test remains positive after the coupling step, indicating unreacted free amines. What are my next steps?

Answer: A positive Kaiser test signifies incomplete coupling, a common issue in SPPS, especially with bulky amino acids or "difficult" sequences prone to aggregation.[9][10] Here is a systematic approach to troubleshoot this problem:

  • Extend the Coupling Time: The simplest first step is to allow the reaction to proceed for a longer duration. Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight, monitoring progress periodically with the Kaiser test if possible.[10]

  • Increase Reagent Equivalents: Ensure you are using a sufficient excess of reagents. For a difficult coupling, increasing the equivalents of the protected amino acid and coupling reagents from 3 eq. to 5 eq. can help drive the reaction to completion.[10][11]

  • Perform a Double Coupling: If extending the time is ineffective, the most robust solution is to perform a second coupling. After the initial coupling time, drain the reaction vessel, wash the resin thoroughly with DMF to remove byproducts, and then add a fresh solution of activated H-D-Cys(Fm)-OH.[10][11] This re-introduces the reagents at high concentration to react with the remaining free amines.

  • Consider Sequence-Related Aggregation: If coupling issues persist, especially after adding several hydrophobic residues, the growing peptide chain may be aggregating on the solid support, sterically hindering the N-terminus.[12] In such cases, switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties, may improve results.[9]

  • Capping (Final Resort): If a small number of amines remain unreacted after a double coupling, and you wish to prevent the formation of deletion sequences, you can permanently block these amines by "capping." This is typically done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (like DIEA or pyridine) in DMF.[10]

Addressing Specific Side Reactions

Question 5: I am synthesizing a peptide with a C-terminal cysteine and observe a persistent impurity with a mass addition of +51 Da. What is this side product?

Answer: This mass shift is the characteristic signature of 3-(1-piperidinyl)alanine formation .[13] This side reaction occurs when cysteine is the C-terminal residue, particularly when anchored to standard Wang-type resins.[1][8]

  • Mechanism: The piperidine used for Fmoc deprotection acts as a base, catalyzing a β-elimination of the protected thiol group to form a highly reactive dehydroalanine intermediate. This intermediate then undergoes a Michael addition reaction with another piperidine molecule, resulting in the +51 Da adduct.[13]

  • Solution: The most effective way to prevent this side reaction is to use a more sterically hindered resin. 2-chlorotrityl chloride (2-CTC) resin or other trityl-type resins (e.g., NovaSyn TGT) are strongly recommended for syntheses involving C-terminal cysteine.[1][5] The bulky nature of the trityl linker shields the C-terminal residue, significantly inhibiting the base-catalyzed β-elimination.

Question 6: How can I ensure the complete removal of the Fm (or Trt) protecting group during the final cleavage step?

Answer: The Fm and Trt groups are removed by strong acid (e.g., Trifluoroacetic Acid - TFA), but this reaction is reversible. The cleavage generates a stable fluorenylmethyl or trityl carbocation, which is a potent electrophile. The highly nucleophilic free thiol of the deprotected cysteine can react with this carbocation, leading to re-attachment of the protecting group and incomplete deprotection.[1][5]

  • Solution: Effective Scavenging. To prevent this, the cleavage cocktail must contain a scavenger designed to irreversibly trap the carbocation. Triisopropylsilane (TIS) is the most effective and commonly used scavenger for this purpose.[5] It reacts with the carbocation to form an inert hydrocarbon. A standard cleavage cocktail for peptides containing cysteine is TFA/TIS/H₂O (95:2.5:2.5) . For multiple cysteine residues, the addition of 1,2-ethanedithiol (EDT) is also recommended to maintain a reducing environment.[5]

Data & Visualization

Table 1: Impact of Coupling Reagents & Bases on Cysteine Racemization
Coupling MethodBaseRacemization PotentialRecommendation & Comments
DIC / HOBt or DIC / Oxyma NoneVery Low Highly Recommended. This is the gold standard for minimizing racemization during cysteine coupling.[6][7]
HBTU / HATU / PyBOP DIEA / NMMVery High Not Recommended. This combination is known to cause significant epimerization (5-33%) and should be avoided for cysteine residues.[2][3]
HBTU / HATU TMP (Collidine)Low to Moderate Acceptable Alternative. If a uronium salt is necessary, using the sterically hindered base TMP can significantly suppress racemization.[2][4]
Preformed OPfp Esters NoneLow A good option, especially in combination with HOBt, as it avoids the use of in-situ activation with strong bases.[2][5]
Troubleshooting Workflow for Low Coupling Efficiency

The following diagram outlines the logical decision-making process when encountering an incomplete coupling reaction, as indicated by a positive Kaiser test.

G start Positive Kaiser Test (Incomplete Coupling) strategy Review Initial Strategy: - Potent coupling reagent used? - Sufficient reagent excess (3-5 eq)? start->strategy action1 Action 1: Extend Coupling Time (e.g., 2-4 hours or overnight) strategy->action1 test1 Kaiser Test Still Positive? action1->test1 action2 Action 2: Perform Double Coupling (Wash resin, add fresh reagents) test1->action2 Yes end_ok Coupling Complete (Proceed to Deprotection) test1->end_ok No test2 Kaiser Test Still Positive? action2->test2 action3 Action 3 (Optional): Cap Unreacted Amines (Use Acetic Anhydride) test2->action3 Yes test2->end_ok No end_cap Proceed to Deprotection (Deletion sequences prevented) action3->end_cap

Sources

Troubleshooting unexpected mass in peptides containing H-D-Cys(Fm)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting unexpected mass observations in peptides synthesized using H-D-Cys(Fm)-OH. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. The following information is structured in a question-and-answer format to directly address specific problems.

Introduction to H-D-Cys(Fm)-OH

H-D-Cys(Fm)-OH is a cysteine derivative where the thiol group is protected by a 9-fluorenylmethyl (Fm) group. The Fm group is known for its stability in acidic conditions, such as those used for trifluoroacetic acid (TFA) cleavage from the resin, but it is labile to bases like piperidine.[1][2] This unique characteristic makes it suitable for specific strategies in both Boc/Bn and Fmoc/tBu solid-phase peptide synthesis (SPPS), particularly for post-synthesis modifications like selective disulfide bond formation.[2] However, the inherent reactivity of the cysteine residue and the properties of the Fm group can sometimes lead to unexpected side products, which are observed as mass discrepancies during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide has an unexpected mass addition of approximately +179 Da. What is the likely cause?

A: This mass addition strongly suggests the retention of the S-9-fluorenylmethyl (Fm) protecting group.

  • Plausible Cause: The Fm group has a monoisotopic mass of approximately 179.086 Da. Its presence on the final peptide indicates incomplete deprotection. While the Fm group is base-labile, its removal can be slower than the N-Fmoc group, or it may require specific conditions for complete cleavage, especially if used in an Fmoc-based strategy where it is expected to be removed during the final cleavage.[1] In some strategies, it is intended to remain on the peptide for post-cleavage modification, and in such cases, a separate deprotection step is required.[2]

  • Troubleshooting & Resolution:

    • Review your Synthesis Strategy: Confirm whether the Fm group was intended to be removed during the synthesis or post-cleavage.

    • Optimize Deprotection Conditions: If the Fm group was meant to be cleaved on-resin, extend the piperidine treatment time or increase the number of treatments for the Cys(Fm) residue and subsequent amino acids. A 50% piperidine in DMF solution for 2 hours at room temperature is a reported condition for Fm removal.[1][3]

    • Post-Cleavage Deprotection: If the strategy involves post-cleavage deprotection, treat the purified peptide with a solution of 20-50% piperidine in DMF. Monitor the reaction by HPLC and MS to ensure complete removal.

Q2: I observe a mass addition of +16 Da, +32 Da, or +48 Da on my Cys-containing peptide. What does this indicate?

A: These mass additions are characteristic of oxidation of the cysteine thiol group.

  • Plausible Cause: The sulfhydryl group of cysteine is highly susceptible to oxidation, which can occur during synthesis, cleavage, purification, or storage.[4][5][6] Atmospheric oxygen can readily oxidize the free thiol.[5]

    • +16 Da: Formation of a sulfenic acid (-SOH).[4][7]

    • +32 Da: Formation of a sulfinic acid (-SO₂H).[4][7]

    • +48 Da: Formation of a sulfonic acid (-SO₃H).[4][7]

  • Troubleshooting & Resolution:

    • Use Scavengers: During TFA cleavage, always use a reducing scavenger in the cocktail to keep the cysteine in its reduced state. 1,2-ethanedithiol (EDT) is highly effective for this purpose.[5]

    • Degas Solvents: Use degassed solvents for purification to minimize dissolved oxygen.

    • Work under Inert Atmosphere: Handle the cleaved peptide under an inert atmosphere (e.g., argon or nitrogen) as much as possible.[5]

    • Add Reducing Agents: If oxidation has already occurred and is limited to sulfenic or sulfinic acid, it may be possible to reduce it back to the free thiol using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    • Storage: Store the lyophilized peptide under an inert atmosphere at -20°C or -80°C.

Q3: My mass spectrum shows a peak at M-2 Da. What could be the cause?

A: A mass loss of 2 Da from the expected mass of a peptide containing two or more cysteines is indicative of an intramolecular or intermolecular disulfide bond.

  • Plausible Cause: Two cysteine residues can be oxidized to form a cystine disulfide bond, with the loss of two hydrogen atoms. This is a common occurrence if the free thiols are exposed to an oxidative environment.[4]

  • Troubleshooting & Resolution:

    • Preventive Measures: Follow the same preventive measures as for other oxidation states (use of scavengers, degassed solvents, inert atmosphere).

    • Reduction of Disulfide Bond: The disulfide bond can be reduced back to free thiols by treating the peptide with an excess of a reducing agent like DTT or TCEP.

Q4: I see a mass addition of +85 Da. What is a possible source?

A: A mass addition of +85 Da is often due to the formation of a piperidine adduct.

  • Plausible Cause: Cysteine, particularly when it is the C-terminal residue, is susceptible to base-catalyzed β-elimination to form a dehydroalanine (DHA) intermediate.[8][9][10] This reactive intermediate can then undergo a Michael addition with piperidine, which is present in high concentrations during Fmoc deprotection.[11] The mass of piperidine is 85.15 Da.

  • Troubleshooting & Resolution:

    • Choice of Resin: For C-terminal cysteine peptides, use a resin that is less prone to promoting β-elimination, such as a 2-chlorotrityl chloride resin.

    • Modify Deprotection Conditions: Use a less basic deprotection solution or reduce the deprotection time. The use of DBU in combination with piperidine has been reported to sometimes mitigate this side reaction.

    • Alternative Protecting Groups: Consider using a different cysteine protecting group that is more stable under the required conditions.

Q5: My peptide has an unexpected mass of +57 Da or +71 Da. What could be the origin?

A: These mass additions could be due to alkylation of the cysteine thiol.

  • Plausible Cause:

    • +57 Da (Acetamido-alkylation): If iodoacetamide was used at any stage (for example, to cap unreacted amines or in a different context in the lab), it can alkylate the highly nucleophilic cysteine thiol.

    • +57 Da (t-Butylation): During TFA cleavage, t-butyl cations are generated from other protecting groups (e.g., Boc, tBu). These can alkylate the cysteine thiol if not properly scavenged.[12][13]

    • +71 Da (Acm group): If Fmoc-Cys(Acm)-OH was accidentally used instead of Fmoc-Cys(Fm)-OH, the acetamidomethyl (Acm) protecting group would remain, leading to a +71 Da mass addition.

  • Troubleshooting & Resolution:

    • Verify Reagents: Double-check the identity of the amino acid derivatives used in the synthesis.

    • Optimize Cleavage Cocktail: Use a scavenger cocktail designed to effectively quench carbocations. Triisopropylsilane (TIS) is excellent for scavenging trityl cations, while water and EDT can help with t-butyl cations.[12][14][15]

    • Avoid Alkylating Agents: Ensure that no reactive alkylating agents are inadvertently introduced during the synthesis or workup.

Q6: I see adducts in my mass spectrum, such as +22 Da or +38 Da. Are these related to the peptide synthesis?

A: These are most likely artifacts from the mass spectrometry analysis itself and not from the synthesis.

  • Plausible Cause:

    • +22 Da: Sodiation, or the adduction of a sodium ion ([M+Na]⁺ instead of [M+H]⁺). This is a very common artifact in ESI-MS.[16][17][18]

    • +38 Da: Potassiation, or the adduction of a potassium ion ([M+K]⁺).[16][17][18]

  • Troubleshooting & Resolution:

    • Use High-Purity Solvents: Ensure that high-purity, MS-grade solvents are used for sample preparation and analysis.

    • Acidify the Sample: Adding a small amount of acid (like formic acid) to the sample can help to promote protonation over sodiation or potassiation.[16]

    • Clean Glassware: Avoid using glassware that may have been washed with detergents containing sodium salts. Use polypropylene tubes when possible.

Summary of Potential Mass Modifications

Mass Change (Da)Identity of Modification
+179.09Intact S-9-fluorenylmethyl (Fm) group
-2.02Disulfide bond formation (intramolecular or intermolecular)
+15.99Sulfenic acid (-SOH)
+31.99Sulfinic acid (-SO₂H)
+47.98Sulfonic acid (-SO₃H)
+85.09Piperidine adduct (following β-elimination)
+57.02S-tert-butylation or Acetamidomethylation (from IAM)
+21.98Sodium adduct ([M+Na]⁺)
+37.96Potassium adduct ([M+K]⁺)

Experimental Protocols & Diagrams

Protocol 1: Test Cleavage and Analysis

To diagnose the source of an unexpected mass, a small-scale test cleavage can be performed.

  • Take a small amount of the peptide-resin (e.g., 5-10 mg).

  • Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS, and 2.5% EDT).

  • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and analyze by LC-MS.

Diagram 1: Troubleshooting Workflow for Unexpected Mass

TroubleshootingWorkflow Start Unexpected Mass Observed in MS Mass_Change Calculate Mass Difference (Δm) Start->Mass_Change P179 Incomplete Fm Deprotection Mass_Change->P179 +179 Da P_Oxidation Cysteine Oxidation Mass_Change->P_Oxidation +16, +32, or +48 Da P85 Piperidine Adduct via β-Elimination Mass_Change->P85 +85 Da P57 S-Alkylation (t-butyl or acetamido) Mass_Change->P57 +57 Da P_Adducts MS Adducts (Na+, K+) Mass_Change->P_Adducts +22 or +38 Da M2 Disulfide Bond Formation Mass_Change->M2 -2 Da P179_Sol Optimize base treatment (e.g., extended piperidine) P179->P179_Sol P_Oxidation_Sol Use reducing scavengers (EDT) Degas solvents Store under inert gas P_Oxidation->P_Oxidation_Sol P85_Sol Use 2-CTC resin for C-term Cys Modify deprotection conditions P85->P85_Sol P57_Sol Optimize scavenger cocktail (TIS, EDT) Verify reagents P57->P57_Sol P_Adducts_Sol Use high-purity solvents Acidify sample P_Adducts->P_Adducts_Sol M2_Sol Add reducing agent (DTT, TCEP) Use scavengers during cleavage M2->M2_Sol

Caption: Troubleshooting workflow for identifying the cause of unexpected mass in Cys(Fm)-containing peptides.

Diagram 2: Key Side Reactions of Cysteine in SPPS

CysteineSideReactions cluster_oxidation Oxidation cluster_base_mediated Base-Mediated Cys H-Cys(SH)-OH Cysteine Residue Sulfenic Sulfenic Acid +16 Da Cys->Sulfenic [O] Disulfide Disulfide -2 Da Cys->Disulfide [O] + another Cys DHA Dehydroalanine (DHA) β-Elimination Cys->DHA Base (e.g., Piperidine) Sulfinic Sulfinic Acid +32 Da Sulfenic->Sulfinic [O] Sulfonic Sulfonic Acid +48 Da Sulfinic->Sulfonic [O] PiperidineAdduct Piperidine Adduct +85 Da DHA->PiperidineAdduct + Piperidine

Caption: Common side reactions of cysteine during solid-phase peptide synthesis (SPPS).

References

  • Novel Oxidative Modifications in Redox-Active Cysteine Residues. (n.d.). PMC. Retrieved from [Link]

  • What are the unique features of mass spectrometric peptide peaks from contaminants (ex. isotopic pattern)? (2017, December 28). Quora. Retrieved from [Link]

  • Characterization of Novel Oxidation Products of Cysteine in an Active Site Motif Peptide of PTP1B. (n.d.). PMC. Retrieved from [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs. Retrieved from [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025, February 23). ACS Publications. Retrieved from [Link]

  • TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025, February 23). Figshare. Retrieved from [Link]

  • Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. (n.d.). Waters. Retrieved from [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (n.d.). MDPI. Retrieved from [Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane. (n.d.). PMC. Retrieved from [Link]

  • Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. (2021, January 19). RSC Publishing. Retrieved from [Link]

  • Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. (2020, November 16). Spectroscopy Online. Retrieved from [Link]

  • Cleavage Cocktail Selection. (n.d.). CDN. Retrieved from [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023, February 6). Biotage. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC. Retrieved from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc. Retrieved from [Link]

  • The Kinetics of β-Elimination of Cystine and the Formation of Lanthionine in Gliadin. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry. (2012, August 3). ResearchGate. Retrieved from [Link]

  • Cysteine protecting groups: applications in peptide and protein science. (2021, August 17). RSC Publishing. Retrieved from [Link]

  • Chemical methods for mapping cysteine oxidation. (2017, December 15). RSC Publishing. Retrieved from [Link]

  • 9-Fluorenylmethyl chloroformate. (n.d.). PubChem. Retrieved from [Link]

  • The kinetics of β-elimination of cystine and the formation of lanthionine in gliadin. (2010, October 13). PubMed. Retrieved from [Link]

  • UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo. (n.d.). Unknown Source.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • The oxidation of cysteine residue by 2 pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • 9-Fluorenylmethyl chloroformate, 98% [Fmoc-Cl]. (n.d.). Advent Chembio. Retrieved from [Link]

  • Cysteine protecting groups: applications in peptide and protein science. (2021, August 17). ResearchGate. Retrieved from [Link]

  • Cys β-Elimination of Protein-Bound Cys Residue (a), Michael Addition... (n.d.). ResearchGate. Retrieved from [Link]

  • Fmoc-NH2, 9-Fluorenylmethyl carbamate; CAS 84418-43-9. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • β-Elimination Reactions. (2026, January 8). Chemistry LibreTexts. Retrieved from [Link]

Sources

How to improve the yield of peptides with Fm-protected cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Peptide Yields with Fmoc-Cysteine Derivatives

Topic: Improving the yield and purity of peptides containing Cysteine using Fmoc solid-phase peptide synthesis (SPPS). Target Audience: Researchers, Senior Scientists, and Process Engineers.

Core Directive & Technical Scope

Clarification on Nomenclature: In the context of peptide chemistry, "Fm" can refer to the Fluorenylmethyl group.[1]

  • Fmoc (N-

    
    -Fm-oxycarbonyl):  The standard N-terminal protecting group.
    
  • S-Fm (S-Fluorenylmethyl): A side-chain protecting group for Cysteine, utilized primarily in Boc chemistry because it is base-labile (cleaved by piperidine).

Assumption of Usage: As S-Fm is incompatible with standard Fmoc SPPS (it would be prematurely cleaved during N-terminal deprotection), this guide addresses the most common industry challenge: Optimizing the yield of Fmoc-Cys(Trt)-OH (or similar acid-labile derivatives) during Fmoc SPPS. The term "Fm-protected" is treated here as referring to the Fmoc group on the Cysteine backbone.

The "Cysteine Problem": Mechanisms of Yield Loss

Cysteine is unique among amino acids due to the high acidity of its


-proton (

) when the thiol is protected with electron-withdrawing groups (like Trityl). This leads to two primary yield-killing mechanisms during Fmoc SPPS:
  • Racemization: Base-mediated abstraction of

    
     leads to an enolate intermediate, resulting in D-Cys formation (loss of chiral integrity).
    
  • 
    -Elimination:  Base-catalyzed elimination of the side chain forms Dehydroalanine (Dha), which can react with piperidine to form adducts (mass +67 Da) or lead to chain termination.
    
Visualizing the Failure Mode

CysteineFailureModes Cys Fmoc-Cys(Trt)-OH (Activated Ester) Enolate Enolate Intermediate (Planar C-alpha) Cys->Enolate H-alpha Abstraction (Promoted by DIEA) Elimination Beta-Elimination Cys->Elimination Side Chain Loss (Promoted by Piperidine) Base Base (DIEA/Piperidine) Racemization Reprotonation (Racemization) Enolate->Racemization LCys L-Cys (Desired) Racemization->LCys DCys D-Cys (Impurity) Racemization->DCys Dha Dehydroalanine (Reactive Species) Elimination->Dha Adduct Piperidine Adduct (+67 Da) Dha->Adduct Michael Addition

Figure 1: Mechanistic pathways for Cysteine degradation during Fmoc SPPS. High base concentration drives both racemization (during coupling) and


-elimination (during deprotection).

Troubleshooting Guide (Q&A Format)

Category 1: Coupling & Racemization[3][4][5][6][7][8][9]

Q: I am observing 5–15% D-Cys in my final peptide. I use HBTU/DIEA for coupling. How do I stop this? A: The combination of HBTU (uronium salt) and DIEA (strong tertiary base) is the primary cause of Cysteine racemization. The base abstracts the acidic


-proton of the activated Cysteine species.[2][3]
  • Immediate Fix: Switch to DIC/Oxyma Pure . This carbodiimide/additive method creates a neutral to slightly acidic environment (pH ~6.5), preventing proton abstraction while maintaining high coupling efficiency.

  • Alternative: If you must use onium salts (e.g., for difficult sequences), replace DIEA with 2,4,6-Trimethylpyridine (TMP/Collidine) . Collidine is a weaker, sterically hindered base that is less likely to abstract the

    
    -proton.
    
  • Protocol Change: Do not pre-activate Fmoc-Cys. Add the base (if used) only when the amino acid is in contact with the resin.

Q: My yield is low due to "difficult sequence" aggregation near the Cysteine. Can I heat the reaction? A: Never heat Fmoc-Cys coupling above 50°C. While microwave heating improves aggregation issues for hydrophobic residues, Cysteine is thermally unstable.

  • Solution: Use microwave heating (75°C) for other residues, but couple Fmoc-Cys at Room Temperature (RT) or maximum 50°C.

  • Strategy: If aggregation is severe, use a pseudoproline dipeptide (e.g., Fmoc-Ala-Cys(ΨMe,Me)pro-OH) to disrupt the secondary structure without heating.

Category 2: Deprotection & -Elimination[2][10]

Q: I see a +67 Da impurity in my mass spec. What is it? A: This is likely a 3-(1-piperidinyl)-alanine adduct. During Fmoc removal, the piperidine base caused


-elimination of the Cysteine side chain, forming Dehydroalanine, which then underwent a Michael addition with piperidine.[2]
  • Fix 1 (Solvent): Ensure you are using DMF , not NMP, for the deprotection step involving Cys. NMP increases the rate of elimination.

  • Fix 2 (Additives): Add 0.1 M HOBt or Oxyma to your deprotection cocktail (20% Piperidine/DMF). The acidic additive suppresses the basicity enough to minimize elimination without stopping Fmoc removal.

  • Fix 3 (Resin): If the Cys is at the C-terminus, use 2-Chlorotrityl Chloride (2-CTC) resin . The steric bulk of the trityl linker protects the C-terminal Cys from racemization and elimination better than Wang resin.

Category 3: Cleavage & Scavenging[11]

Q: My peptide mass is correct, but the yield is low and the product looks like a complex mixture of dimers. Why? A: This indicates re-oxidation or alkylation during TFA cleavage. The Trityl cation (released from Cys) is a reactive electrophile that can re-attach to the thiol or alkylate Tryptophan rings.

  • The "Golden" Cocktail: Use Reagent K or a high-thiol cocktail:

    • TFA (90%)

    • Phenol (5%)

    • Water (2.5%)

    • DODT (2,2'-(Ethylenedioxy)diethanethiol) or EDT (2.5%)

  • Why DODT? It is less malodorous than EDT but equally effective at scavenging Trityl cations and keeping Cys reduced.

  • Post-Cleavage: Do not let the crude peptide sit in ether/air. Lyophilize immediately or purify at acidic pH to prevent disulfide scrambling.

Optimized Protocol: The "Safe-Cys" Workflow

This protocol is designed to minimize racemization (<0.5%) and elimination.

Step 1: Reagents Preparation
  • Amino Acid: Fmoc-Cys(Trt)-OH (0.2 M in DMF).

  • Activator: DIC (0.5 M in DMF).

  • Additive: Oxyma Pure (0.5 M in DMF).

  • Base: None (or Collidine if using salts).

Step 2: Coupling Cycle (Automated or Manual)
  • Wash Resin: DMF (3 x 1 min).

  • Addition: Add Amino Acid + Oxyma + DIC simultaneously to the resin.[4]

    • Note:No pre-activation time.

  • Reaction: Shake at Room Temperature for 60–90 minutes.

  • Drain & Wash: DMF (3 x 1 min).

Step 3: Deprotection (The Critical Step)
  • Cocktail: 20% Piperidine + 0.1 M Oxyma Pure in DMF.

  • Cycles:

    • Short burst: 2 min (Drain).

    • Long reaction: 8 min (Drain).

    • Reasoning: Shortening the total contact time to 10 minutes (vs standard 20) reduces

      
      -elimination risk.
      
Step 4: Cleavage
  • Cocktail: TFA/TIS/H2O/DODT (92.5/2.5/2.5/2.5).

  • Time: 2.5 Hours.

  • Precipitation: Cold Diethyl Ether.

Comparative Data: Coupling Reagents vs. Racemization[6][12]

Coupling MethodBase Used% D-Cys (Racemization)Yield Impact
HBTU / DIEA DIEA (Strong)5.0% – 33.0%High Risk
HBTU / Collidine Collidine (Weak)0.5% – 2.0%Moderate
DIC / HOBt None< 0.8%Good
DIC / Oxyma Pure None< 0.2% Optimal

Data aggregated from comparative studies (see References 1, 2).

Visual Workflow: Decision Tree for Cys Optimization

CysOptimization Start Start: Fmoc-Cys Optimization CheckCoupling Current Coupling Method? Start->CheckCoupling IsBase Uronium (HBTU/HATU) + DIEA CheckCoupling->IsBase IsCarbo Carbodiimide (DIC) + Oxyma CheckCoupling->IsCarbo Action1 STOP. Switch to DIC/Oxyma OR Replace DIEA with Collidine IsBase->Action1 CheckPos Is Cys at C-Terminus? IsCarbo->CheckPos Action1->CheckPos YesCTerm Yes CheckPos->YesCTerm NoCTerm No (Internal) CheckPos->NoCTerm Action2 Use 2-CTC Resin (Prevents racemization during loading) YesCTerm->Action2 Action3 Standard Wang/Rink is OK (Watch deprotection time) NoCTerm->Action3 DeprotCheck Deprotection Step Action2->DeprotCheck Action3->DeprotCheck Action4 Add 0.1M Oxyma to Piperidine Limit time to 2x 5min DeprotCheck->Action4

Figure 2: Decision tree for selecting the correct reagents and resins to maximize Cysteine yield.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Han, Y., & Albericio, F. (2004). Racemization in Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 298, 171-182. Link

  • Palasek, S. A., & Cox, Z. J. (2007). Limiting racemization of C-terminal cysteine residues during Fmoc-solid phase peptide synthesis. Journal of Peptide Science, 13(2), 143-148. Link

  • Bachem Technical Guides. (2024). Fmoc Solid Phase Peptide Synthesis: Cysteine Handling.Link

Sources

Avoiding premature deprotection of H-D-Cys(Fm)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: H-D-Cys(Fm)-OH

A Guide to Preventing Premature Deprotection and Other Side Reactions in Peptide Synthesis

Welcome to the Technical Support Center for H-D-Cys(Fm)-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using the 9-fluorenylmethyl (Fm) group for cysteine side-chain protection in peptide synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential pitfalls and ensure the successful synthesis of your target peptides.

Troubleshooting Guide: Addressing Premature Deprotection and Side Reactions

This section is formatted as a series of question-and-answer scenarios that you might encounter during your experiments. We delve into the root causes of these issues and provide actionable solutions.

Scenario 1: Loss of Cysteine Side-Chain Protection During Fmoc-SPPS

Question: I am performing a standard Fmoc-based solid-phase peptide synthesis (SPPS), and I'm observing a significant loss of my target peptide mass, along with the appearance of species corresponding to the peptide with a free cysteine thiol or disulfide-bonded dimers. I suspect premature deprotection of the S-Fm group on my H-D-Cys(Fm)-OH residue. Why is this happening, and what can I do to fix it?

Answer:

This is a classic and expected issue when using an S-Fm protected cysteine in a standard Fmoc/tBu synthesis strategy. The underlying cause is a lack of orthogonality between the N-terminal Fmoc protecting group and the side-chain Fm protecting group.

Causality:

The 9-fluorenylmethyl (Fm) group, whether on the alpha-amino group (as Fmoc) or the cysteine thiol (S-Fm), is cleaved under the same conditions: mild basic treatment. In Fmoc-SPPS, a solution of 20% piperidine in DMF is used repeatedly to remove the N-terminal Fmoc group to allow for the coupling of the next amino acid.[1][2] This repeated exposure to piperidine will also cleave the Fm group from the cysteine side chain.[3]

The mechanism for both is a base-induced β-elimination, which generates a dibenzofulvene (DBF) intermediate.[4]

Immediate Corrective Actions:

If you are in the middle of a synthesis and suspect premature deprotection, you can take the following steps to assess and potentially mitigate the damage:

  • On-Resin Thiol Detection: Perform an on-resin test to detect the presence of free thiols. The Ellman's test is a reliable quantitative method for this purpose. A positive result confirms the premature removal of the S-Fm group.[5]

  • Cleave and Analyze a Small Sample: Cleave a small aliquot of the peptide-resin and analyze the crude product by HPLC and Mass Spectrometry (MS).[6][7] This will allow you to quantify the extent of deprotection and identify any side products, such as disulfide-bonded dimers or adducts with dibenzofulvene.

Long-Term Solutions & Prevention:

The most effective solution is to adjust your synthetic strategy to be compatible with the S-Fm protecting group.

  • Switch to Boc-SPPS: The S-Fm group is highly stable under the acidic conditions used for N-terminal Boc deprotection (e.g., trifluoroacetic acid, TFA).[8] Therefore, using H-D-Cys(Fm)-OH within a Boc-SPPS strategy provides excellent orthogonality.[9]

  • Select an Alternative, Piperidine-Stable Cysteine Protecting Group for Fmoc-SPPS: If you must use Fmoc-SPPS, a wide range of alternative cysteine protecting groups are available that are stable to piperidine.[10][11][12] The choice of protecting group will depend on the desired final deprotection conditions and whether you need to perform selective disulfide bond formation.

Protecting GroupCleavage ConditionsOrthogonal to N-Fmoc?
Trityl (Trt) Mild acid (e.g., 1-2% TFA in DCM) or standard TFA cleavage cocktailYes
Acetamidomethyl (Acm) Mercury(II) acetate or iodine (oxidative cleavage)Yes
tert-Butyl (tBu) Strong acid (e.g., TFMSA) or with specific cleavage cocktailsYes
S-tert-butylthio (StBu) Reducing agents (e.g., thiols, phosphines)Yes
4-methoxytrityl (Mmt) Very mild acid (e.g., 1% TFA in DCM)Yes

Table 1: Common Piperidine-Stable Cysteine Protecting Groups for Fmoc-SPPS.

Scenario 2: Unexpected Mass Gain on Cysteine Residue

Question: During the analysis of my crude peptide synthesized using Fmoc-SPPS, I have noticed a significant side product with a mass increase of +166 Da on my cysteine-containing peptide. What could be the cause of this modification?

Answer:

This mass increase is characteristic of an N-Fmoc to S-Fm transprotection event.[8][13][14] This is a known side reaction where the fluorenylmethyl moiety migrates from the α-amino group of a newly deprotected amino acid to the free thiol of a prematurely deprotected cysteine residue.

Causality:

This occurs in a stepwise manner:

  • Premature S-Fm Deprotection: As discussed in Scenario 1, the piperidine treatment prematurely removes the Fm group from the cysteine side chain, generating a reactive free thiolate on the resin-bound peptide.

  • N-Fmoc Deprotection and DBF Formation: In the same or a subsequent step, the N-Fmoc group of the N-terminal amino acid is removed, generating dibenzofulvene (DBF).

  • Thiolate Attack on DBF: The highly nucleophilic cysteine thiolate attacks the DBF intermediate, re-forming an S-Fm bond. This results in a peptide with a free N-terminus and an S-Fm protected cysteine.

This transprotection is particularly problematic as it consumes the free thiol that may be desired for subsequent disulfide bond formation or conjugation, and it results in a complex mixture of products that can be difficult to purify.

Preventative Measures:

  • Primary Solution - Orthogonal Strategy: The most effective way to prevent this side reaction is to avoid the conditions that lead to it. As with premature deprotection, this means either using H-D-Cys(Fm)-OH in a Boc-SPPS workflow or, more commonly, choosing a piperidine-stable cysteine protecting group for your Fmoc-SPPS (see Table 1).

  • Use of Thiol Scavengers in Deprotection Cocktail (Not Recommended): While the addition of a thiol scavenger to the piperidine deprotection solution could theoretically compete for the DBF intermediate, this is not a standard or recommended practice and can lead to other complications.

Frequently Asked Questions (FAQs)

Q1: Is H-D-Cys(Fm)-OH ever a suitable choice for Fmoc-SPPS?

A: Generally, no. Due to the lability of the S-Fm group to piperidine, it is not compatible with standard Fmoc-SPPS protocols where the goal is to deprotect the cysteine side chain at the end of the synthesis.[10] Its use in Fmoc-SPPS is only feasible in very specific, advanced strategies where on-resin deprotection of the cysteine is desired mid-synthesis, and even then, other protecting groups are often preferred for better control.

Q2: How can I confirm the identity of the N-Fmoc to S-Fm transprotection byproduct?

A: Tandem mass spectrometry (MS/MS) is the most effective method.[7][9] Fragmentation of the peptide will reveal the mass modification specifically on the cysteine residue. The mass of the Fm group is approximately 179 Da, but the transprotection involves the transfer of the fluorenylmethyl moiety (165 Da) and a proton, resulting in a net mass gain of 166 Da.

Q3: Can I use a weaker base than piperidine for N-Fmoc deprotection to avoid S-Fm cleavage?

A: While weaker bases can slow the rate of Fmoc deprotection, achieving a practical level of selectivity between N-Fmoc and S-Fm is extremely difficult and not a reliable strategy for routine synthesis.[1] Incomplete N-Fmoc deprotection can lead to deletion sequences, and you are still likely to see significant premature S-Fm cleavage over the course of a multi-step synthesis.

Q4: My peptide has poor solubility after incorporating Cys(Fm). What can I do?

A: Fm-protected peptides can sometimes exhibit poor solubility.[10] If this occurs during synthesis (on-resin), it can lead to incomplete coupling and deprotection. Consider switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of a chaotropic salt like LiCl to your washing steps to disrupt aggregation. However, the best solution is to use a more suitable protecting group for your chosen synthetic strategy.

Experimental Protocols & Visual Guides

Protocol 1: On-Resin Quantification of Free Thiols (Ellman's Test)

This protocol allows for the quantification of free thiol groups on the peptide-resin, which is a direct measure of premature S-Fm deprotection.[5]

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Ellman's Reagent Solution: 4 mg/mL 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer

  • Peptide-resin sample (5-10 mg)

  • UV-Vis Spectrophotometer

Procedure:

  • Accurately weigh 5-10 mg of the dried peptide-resin into a small vessel.

  • Add a known volume of Reaction Buffer and gently agitate to swell the resin.

  • Add 50 µL of the Ellman's Reagent Solution to the resin slurry and mix well.

  • Incubate at room temperature for 15-30 minutes, allowing the yellow color to develop.

  • Centrifuge the sample to pellet the resin.

  • Carefully transfer the supernatant to a cuvette.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols using the Beer-Lambert law (ε at 412 nm = 14,150 M⁻¹cm⁻¹).

Diagrams

Deprotection_Incompatibility cluster_Fmoc_SPPS Fmoc-SPPS Cycle cluster_Cys_Fm Cys(Fm) Side-Chain Fmoc_Deprotection N-Terminal Fmoc Deprotection Wash Wash Fmoc_Deprotection->Wash Desired Piperidine 20% Piperidine in DMF Piperidine->Fmoc_Deprotection Intended Action Premature_Deprotection Premature S-Fm Cleavage Piperidine->Premature_Deprotection Unintended Action Coupling Amino Acid Coupling Coupling->Fmoc_Deprotection Wash->Coupling Cys_Fm S-Fm Protection on Cysteine Free_Thiol Free Thiol (Undesired) Premature_Deprotection->Free_Thiol

Caption: Incompatibility of Cys(Fm) in Fmoc-SPPS.

Transprotection_Mechanism cluster_Products Reaction Products Start Peptide with N-Fmoc and S-Fm Cysteine Piperidine Piperidine Treatment Start->Piperidine Free_Thiolate Free Cysteine Thiolate Piperidine->Free_Thiolate Premature S-Fm Cleavage DBF Dibenzofulvene (DBF) Piperidine->DBF N-Fmoc Cleavage Transprotected_Product Transprotected Peptide (Free N-Terminus, S-Fm Cysteine) Free_Thiolate->Transprotected_Product Nucleophilic Attack DBF->Transprotected_Product Nucleophilic Attack

Caption: N-Fmoc to S-Fm Transprotection Mechanism.

References

  • Lozano, J. M., G. C. T. Jones, O. J. Plane, M. J. Fuchter, and R. T. W. Scott. "A simple method for the quantitative analysis of resin bound thiol groups." Tetrahedron Letters 43.4 (2002): 603-605.
  • An, G., et al. "An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds." Molecules 28.1 (2023): 338.
  • Katritzky, A. R., et al. "DBU-catalyzed transprotection of N-Fmoc-cysteine di-and tripeptides into S-Fm-cysteine di-and tripeptides." Organic & Biomolecular Chemistry 8.24 (2010): 5683-5689.
  • Interchim. "Quantitation of sulfhydryls DTNB, Ellman's reagent." Interchim (2016).
  • Creative Proteomics. "Free Thiol Groups Quantification Service.
  • Katritzky, A. R., et al. "DBU-catalyzed transprotection of N-Fmoc-cysteine di- and tripeptides into S-Fm-cysteine di- and tripeptides." PubMed (2011).
  • Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Sigma-Aldrich.
  • Payne, R. J., and J. D. Wade. "Cysteine protecting groups: applications in peptide and protein science." Chemical Society Reviews 50.17 (2021): 9639-9687.
  • Bodanszky, M., and A. Bodanszky. "Derivatives of S-9-fluorenylmethyl-L-cysteine." The Journal of Organic Chemistry 47.16 (1982): 3243-3245.
  • Bulaj, G., and D. Van Horn. "A Protocol for the Determination of Free Thiols." University of Utah.
  • Google Patents. "Thermally sensitive protecting groups for cysteine for peptide cyclization and selective disulfide bond formation.
  • Han, Y., et al. "Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis." Journal of Peptide Science 19.2 (2013): 97-105.
  • BroadPharm. "Ellman's Assay Protocol." BroadPharm (2022).
  • Nowick, J. S. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." University of California, Irvine (2020).
  • Katritzky, A. R., et al. "DBU-Catalyzed transprotection of N-Fmoc-cysteine di- and tripeptides into S-Fm-cysteine di- and tripeptides.
  • Phelps, C. B., and S. R. Galande. "Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups." International Journal of Peptide Research and Therapeutics 15.1 (2009): 21-29.
  • Unverzagt, C., et al. "S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection." Beilstein Journal of Organic Chemistry 8 (2012): 2149-2155.
  • Gyros Protein Technologies. "Peptide Purity & Yield Optimizing in SPPS." PurePep Blog (2020).
  • Tabb, D. L., L. L. Smith, L. A. Breci, V. H. Wysocki, D. Lin, and J. R. Yates III. "Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra." Analytical Chemistry 75.23 (2003): 6415-6421.
  • NINGBO INNO PHARMCHEM CO.,LTD. "Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice." Ningbo Inno Pharmchem Co.,Ltd. (2026).
  • Isidro-Llobet, A., M. Álvarez, and F. Albericio. "Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis." International Journal of Peptide Research and Therapeutics 20.1 (2014): 53-69.
  • Kumar, D., et al. "Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics." Journal of Biomolecular Techniques 32.2 (2021): 112-123.
  • Li, Y., et al. "Chemical Synthesis of the Sec-To-Cys Homologue of Human Selenoprotein F and Elucidation of Its Disulfide-pairing Mode." Frontiers in Chemistry 9 (2021): 706437.
  • Fields, G. B., et al. "Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis." Peptides: Design, Synthesis, and Biological Activity (1994): 153-167.
  • Hossain, M. T., and J. V. Chanthammada. "Mass spectrometry cleavable strategy for identification and differentiation of prenylated peptides." Analytical Chemistry 87.5 (2015): 2878-2885.
  • An, G., et al. "An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds." PMC (2023).
  • Lozano, J. M., et al. "A simple method for the quantitative analysis of resin bound thiol groups." ScienceDirect (2002).
  • Wikipedia. "Fluorenylmethyloxycarbonyl protecting group." Wikipedia.

Sources

Technical Support Center: HPLC Purification of Peptides Containing H-D-Cys(Fm)-OH

[1]

Status: Active Department: Applications Engineering & Chromatography Support Last Updated: February 22, 2026[1]

Executive Summary

Purifying peptides synthesized with H-D-Cys(Fm)-OH (S-9-fluorenylmethyl-D-cysteine) presents a dual challenge:

  • Extreme Hydrophobicity: The fluorenyl group is highly aromatic and lipophilic, often causing irreversible binding to standard C18 columns or poor solubility in aqueous buffers.

  • Chemical Sensitivity: While stable to TFA (acid), the S-Fm group is base-labile .[1] Exposure to high pH (>8.[1]0) or nucleophiles (like piperidine) can cause premature cleavage or degradation.[1]

This guide provides a self-validating workflow to maximize recovery and purity while preserving the S-Fm integrity.

Part 1: Sample Preparation & Solubility (The Critical First Step)

The Problem: Peptides containing the Fm group often aggregate or precipitate in standard 0.1% TFA/Water loading buffers. Injecting a cloudy or aggregated sample will ruin resolution and clog column frits.[1]

Troubleshooting Protocol: The "Solubility Ladder"

Do not guess. Follow this step-by-step solubility escalation protocol before injecting.

TierSolvent SystemSuitabilityNotes
1 50% Acetonitrile (ACN) / 50% Water (0.1% TFA) Mildly HydrophobicStandard starting point.[1] If cloudy, move to Tier 2.[1]
2 DMF or DMSO (Pure) Moderate HydrophobicityGood solvent power but high viscosity.[1] Limit injection volume to <50 µL to avoid "solvent effects" (peak distortion).
3 HFIP (Hexafluoroisopropanol) High Aggregation Gold Standard. HFIP disrupts beta-sheets and aggregates effectively.[1] Dissolve in minimal HFIP, then dilute with Mobile Phase A.
4 TFE (Trifluoroethanol) Alternative to HFIPLess potent than HFIP but cheaper.[1] Useful for structure-breaking.[1]

Critical Warning: Avoid basic buffers (Ammonium Bicarbonate, TRIS) during sample prep.[1] The S-Fm group is base-labile and will degrade [1].[1]

Visualization: Sample Prep Decision Tree

SolubilityWorkflowStartPeptide with H-D-Cys(Fm)-OHCheckVisual Inspection in0.1% TFA/WaterStart->CheckClearClear Solution?Check->ClearYesProceed to HPLCClear->YesYesNoPrecipitate/CloudyClear->NoNoStep2Add 20-50% ACNNo->Step2Check2Clear?Step2->Check2Check2->YesYesCheck2->NoNoStep3Dissolve in minimal DMSO/DMFCheck2->Step3NoCheck3Clear?Step3->Check3Check3->YesYesStep4Use HFIP (Structure Breaker)Check3->Step4NoStep4->Yes

Figure 1: Logic flow for solubilizing hydrophobic Fm-protected peptides prior to injection.

Part 2: Chromatographic Strategy (Column & Mobile Phase)

The Problem: The Fm group acts like a "grease anchor," causing the peptide to elute very late or stick irreversibly to C18 phases.

Stationary Phase Selection

For H-D-Cys(Fm) peptides, C18 is often too retentive. [1]

  • Recommended: C4 (Butyl) or C8 (Octyl) columns.[1] These shorter alkyl chains reduce hydrophobic interaction, allowing the peptide to elute at a reasonable %B without requiring 100% organic solvent [2].

  • Alternative: Phenyl-Hexyl .[1] This phase offers unique selectivity for aromatic groups (like the Fluorenyl ring in Fm) through

    
     interactions, potentially separating the target from non-aromatic impurities better than alkyl phases [3].
    
Mobile Phase Engineering

Standard ACN gradients may be insufficient.

  • Mobile Phase A: 0.1% TFA in Water (Standard).[1][2]

  • Mobile Phase B (Modified): Use Isopropanol (IPA) or an IPA/ACN blend (e.g., 50:50) . IPA is a stronger eluent for hydrophobic peptides and helps maintain solubility on-column [2].[1]

Temperature Control
  • Set Column Oven to 40°C - 60°C.

  • Why? Elevated temperature reduces mobile phase viscosity (crucial if using IPA) and improves mass transfer kinetics, sharpening the peaks of hydrophobic aggregates.

  • Caution: Do not exceed 60°C to minimize risk of acid-catalyzed hydrolysis, although the S-Fm group itself is acid-stable [4].[1]

Part 3: Troubleshooting Guide (FAQ Format)

Q1: I see a peak with Mass -178 Da. What happened?

Diagnosis: You have lost the Fm group. Cause: The Fm group is base-labile.[1][3]

  • Scenario A (Synthesis): If you used Fmoc chemistry, the piperidine used to remove the N-terminal Fmoc group may have partially cleaved the side-chain Fm [5].

  • Scenario B (Purification): Did you use Ammonium Acetate or Bicarbonate (pH > 7)? Solution: Ensure all buffers are acidic (pH < 4).[1] If the loss occurred during synthesis, consider using Boc chemistry (Fm is stable to HF) or adding the H-D-Cys(Fm)-OH as the final residue and using a short, non-nucleophilic base deprotection step.

Q2: My peptide is eluting as a broad "hump" or ghost peak.

Diagnosis: On-column aggregation or irreversible binding.[1] Solution:

  • Switch Column: Move from C18 to C4.

  • Chaotropic Additive: Add 10-20% HFIP to your sample prior to injection (not in the running buffer, just the sample).

  • Gradient: Start your gradient higher (e.g., start at 30% B instead of 5% B) to prevent the peptide from precipitating at the head of the column.

Q3: How do I separate the D-Cys isomer from L-Cys impurities?

Diagnosis: Stereochemical purity is critical.[1] D-Cys can racemize to L-Cys during coupling.[1] Strategy:

  • Separating diastereomers (D-peptide vs L-peptide) often requires a C18 column (higher shape selectivity than C4) and lower temperatures (15-25°C), which contradicts the hydrophobicity advice above.[1]

  • Compromise: If you must separate isomers, use a C18 column with a very flat gradient (e.g., 0.2% increase per minute). If the Fm group makes it stick, use a Core-Shell C18 (better efficiency) or a Phenyl-Hexyl column, which often separates isomers based on the spatial orientation of the aromatic Fm group [3].

Part 4: Validated Workflow Diagram

This diagram visualizes the complete method development cycle for this specific molecule type.

MethodDevcluster_0Step 1: Column Selectioncluster_1Step 2: Mobile Phasecluster_2Step 3: OptimizationInputCrude PeptideH-D-Cys(Fm)-...C18C18 ColumnInput->C18Risk ofRetentionC4C4 Column(Recommended)Input->C4ModAdd IPA to B(Solubility)C4->ModPhenylPhenyl-Hexyl(Alternative)StdWater/ACN + TFATempTemp: 50°CMod->TempGradGradient:Start 20-30% BTemp->GradOutputFinal QC(Check Mass & Purity)Grad->OutputPure Peptide

Figure 2: Optimized Method Development Pathway for Fm-Protected Peptides.

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of protecting group stability, confirming Fm base-lability).

  • Biotage Application Note. (2023). Using Mixed Stationary Phases to Improve Your Peptide Purification. (Demonstrates C4 vs C18 selectivity for hydrophobic peptides).

  • Element Lab Solutions. (2024).[1] Optimising HPLC Columns for Intact Protein Analysis. (Discusses Diphenyl/Phenyl-Hexyl selectivity for aromatic biomolecules).

  • Sigma-Aldrich. (2025).[1] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (Details racemization risks and handling of Cys derivatives).

  • Schmalisch, S., et al. (2012).[1] S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection. Beilstein Journal of Organic Chemistry. (Mechanistic insight into Fm stability and transprotection during synthesis).

Validation & Comparative

Technical Comparison: H-D-Cys(Fm)-OH vs. H-D-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In the synthesis of cysteine-containing peptides, particularly those requiring D-enantiomers for retro-inverso strategies or improved proteolytic stability, the choice between S-Fluorenylmethyl (Fm) and S-Trityl (Trt) protection is not merely a matter of preference—it is a fundamental choice between orthogonal chemistries.

  • H-D-Cys(Trt)-OH is the industry standard for Fmoc-SPPS . It relies on acid lability for global deprotection, ensuring the thiol is liberated simultaneously with resin cleavage.

  • H-D-Cys(Fm)-OH represents a specialized, base-labile strategy. It is historically rooted in Boc-SPPS (where it survives HF cleavage) but has niche applications in Fmoc chemistry for post-cleavage site-specific conjugation, provided strictly orthogonal conditions are maintained.

Critical Warning: H-D-Cys(Fm)-OH is incompatible with standard Fmoc chain elongation . The piperidine used to remove N-terminal Fmoc groups will prematurely cleave the S-Fm group, leading to rapid oxidation, polymerization, or alkylation of the peptide chain.

Mechanistic Divergence & Orthogonality[1]

The selection of the protecting group dictates the entire synthesis workflow.[1] The following diagram illustrates the decision matrix based on the required orthogonality.

Decision Matrix: Protecting Group Selection

Cys_Protection_Decision Start Select Cysteine Protection Strategy Chemistry Primary Synthesis Chemistry? Start->Chemistry Fmoc Fmoc SPPS Chemistry->Fmoc Base Labile N-Term Boc Boc SPPS Chemistry->Boc Acid Labile N-Term Fmoc_Req Requirement: Free Thiol after Cleavage? Fmoc->Fmoc_Req Boc_Req Requirement: Orthogonal to HF? Boc->Boc_Req Trt_Sol Use H-D-Cys(Trt)-OH (Standard) Fmoc_Req->Trt_Sol Yes (Global Deprotection) Warning CRITICAL: S-Fm is labile to Piperidine. Cannot be used mid-sequence in Fmoc SPPS. Fmoc_Req->Warning If considering Fm... Boc_Req->Trt_Sol No (Trt is acid labile) Fm_Sol Use H-D-Cys(Fm)-OH (Specialized) Boc_Req->Fm_Sol Yes (Base Removal Post-HF)

Figure 1: Decision matrix for selecting between S-Trt and S-Fm protection based on synthesis chemistry and orthogonality requirements.

H-D-Cys(Trt)-OH (S-Trityl)
  • Mechanism: The Trityl group is removed via an E1 acidolysis mechanism. Upon treatment with high concentrations of Trifluoroacetic Acid (TFA), the C-S bond cleaves to form a stable triphenylmethyl cation.

  • Scavenging: Because the trityl cation is highly electrophilic, it will re-alkylate the free thiol (or Tryptophan residues) unless scavengers like Triisopropylsilane (TIS) or Ethanedithiol (EDT) are present.

  • Role: It is the "Global Deprotection" standard.[1]

H-D-Cys(Fm)-OH (S-Fluorenylmethyl)
  • Mechanism: The Fm group is removed via a Beta-elimination (E1cb) mechanism triggered by base. The proton on the fluorenyl ring is acidic (pKa ~22.6). A base (Piperidine, DBU) abstracts this proton, leading to the elimination of dibenzofulvene and the formation of the thiolate anion.

  • Role: It provides a thiol that is stable to strong acids (HF, TFMSA, TFA) but can be revealed later under mild basic conditions.

Comparative Performance Data

The following data aggregates performance metrics from standard solid-phase peptide synthesis protocols.

FeatureH-D-Cys(Trt)-OHH-D-Cys(Fm)-OH
Primary Compatibility Fmoc SPPS Boc SPPS
Deprotection Reagent 95% TFA (Acid)20% Piperidine or DBU (Base)
Stability to Piperidine Stable (Essential for Fmoc)Unstable (Cleaves during Fmoc removal)
Stability to TFA/HF Labile (Cleaves immediately)Stable (Survives HF cleavage)
Racemization Risk (D-Cys) Moderate (Bulky group shields

-proton)
High (Base treatment promotes racemization)
Oxidation Potential Low (Protected until acidic cleavage)High (Free thiol generated in basic solution)
Common Application Standard peptide synthesis, random foldingRegioselective disulfide formation (Boc), DNA-encoded libraries
The Racemization Challenge in D-Cys

D-Cysteine is particularly prone to racemization (conversion back to L-Cys or loss of chirality) during coupling and deprotection.

  • Trt Advantage: The steric bulk of the Trityl group offers some shielding of the

    
    -proton, reducing the rate of base-catalyzed racemization during coupling.
    
  • Fm Risk: The removal of S-Fm requires base.[2] If the peptide is exposed to base for extended periods to remove the Fm group, the risk of racemization at the

    
    -carbon increases significantly compared to the acidic deprotection of Trt.
    

Strategic Applications: Regioselective Disulfide Formation[1][3][4][5][6][7]

The primary reason to utilize H-D-Cys(Fm)-OH is to create a "masked" thiol that survives conditions that deprotect other residues. This allows for the controlled formation of disulfide bridges in complex peptides (e.g., toxins, insulin analogs).

Workflow: Orthogonal Disulfide Pairing (Boc Strategy)

Regioselective_Workflow Step1 Resin-Bound Peptide Cys(Mob) & Cys(Fm) Step2 HF Cleavage (Removes Mob, leaves Fm) Step1->Step2 HF / Anisole Step3 Oxidation 1 (Forms Bridge A: Cys-Cys) Step2->Step3 DMSO / pH 8 Step4 Base Treatment (Removes Fm) Step3->Step4 Piperidine / DMF Step5 Oxidation 2 (Forms Bridge B: D-Cys-D-Cys) Step4->Step5 K3Fe(CN)6

Figure 2: Regioselective disulfide bond formation using S-Fm orthogonality in a Boc-SPPS workflow.

Experimental Protocols

Protocol A: Standard Deprotection of H-D-Cys(Trt)-OH (Fmoc SPPS)

Objective: Global deprotection and cleavage from resin.

  • Preparation: Prepare a cleavage cocktail of TFA:TIS:H2O (95:2.5:2.5) .

    • Note: If the peptide contains Met or Trp, add 2.5% EDT (Ethanedithiol) to prevent oxidation and alkylation.

  • Reaction: Add the cocktail to the dried resin (10 mL per gram of resin).

  • Incubation: Shake at room temperature for 2–3 hours .

    • Validation: Trt removal is fast, but equilibrium favors re-attachment without scavengers. TIS is critical here [1].

  • Workup: Filter resin, precipitate filtrate in cold diethyl ether, and centrifuge.

Protocol B: Selective Deprotection of H-D-Cys(Fm)-OH

Objective: Removal of S-Fm group to liberate free thiol (typically post-cleavage in solution or on-resin in Boc).

  • Solvent System: Dissolve peptide (or suspend resin) in DMF .

  • Reagent: Add 50% Piperidine in DMF or 1% DBU in DMF .

    • Warning: DBU is faster but carries a higher risk of racemization (D-Cys

      
       L-Cys).
      
  • Incubation: Agitate for 1–2 hours at room temperature.

    • Monitoring: Monitor via HPLC.[3] The byproduct dibenzofulvene absorbs strongly at UV 301 nm.

  • Scavenging (Critical): The liberated dibenzofulvene is highly reactive and can re-attach to the thiol. You must include a scavenger or use a "capture" strategy.[3]

    • Recommendation: Add Beta-mercaptoethanol (BME) or DTT in excess to quench the fulvene byproduct immediately [2].

Scientific Integrity & Troubleshooting

The "Transprotection" Phenomenon

In Fmoc chemistry, if you attempt to use H-D-Cys(Fm)-OH, you may encounter an unexpected side reaction known as transprotection . During the removal of the N-terminal Fmoc group (using piperidine), the liberated dibenzofulvene can react with free thiols or even exchange with other protecting groups, leading to complex mixtures. This was documented by Isidro-Llobet et al., highlighting the incompatibility of S-Fm with standard Fmoc cycles [3].

Racemization Control

When using H-D-Cys(Fm)-OH, the base treatment required for deprotection is the primary cause of racemization. To mitigate this:

  • Use the shortest possible reaction time.

  • Use Piperidine instead of DBU (weaker base).

  • Perform the deprotection at 0°C if solubility permits.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

  • Kudryavtsev, K. V., et al. (2012). S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection.[2][4][5][6] Beilstein Journal of Organic Chemistry, 8, 2149–2155.[7]

  • Bachem Technical Guides. (2021). Cysteine Protecting Groups: Applications in Peptide and Protein Science.

Sources

Technical Guide: Advantages of H-D-Cys(Fm)-OH in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Orthogonal protection strategies, D-amino acid stability, and process efficiency.

Executive Summary: The Strategic Case for S-Fm Protection

In the precision engineering of peptide therapeutics, cysteine management is the single most critical variable governing yield and purity. While Trityl (Trt) and Acetamidomethyl (Acm) groups dominate standard Fmoc solid-phase peptide synthesis (SPPS), they present distinct limitations: Trt is too labile for certain multi-step functionalizations, and Acm requires toxic heavy metals (iodine or thallium) for removal.

H-D-Cys(Fm)-OH (D-Cysteine, S-(9-fluorenylmethyl)-protected) emerges as a powerful alternative, particularly for Boc-chemistry workflows , fragment condensation , and solution-phase synthesis . Its core advantage lies in its unique orthogonality profile: Complete stability to strong acids (HF, TFA) combined with rapid lability to secondary amines (piperidine) .

This guide details why switching to the S-Fm derivative can streamline the synthesis of complex, disulfide-rich D-peptide analogs, offering a "purify-first, deprotect-later" workflow that eliminates random oxidative scrambling.

Chemical Profile & Mechanism of Action
2.1 Structural Logic

The 9-fluorenylmethyl (Fm) group protects the reactive thiol via a thioether linkage. Unlike the ester linkage in Fmoc (N-terminus), the S-Fm linkage is resistant to acidolysis.

  • Chirality: The D-configuration confers resistance to proteolytic degradation, extending the in vivo half-life of the resulting therapeutic—a critical attribute for peptidomimetics.

  • Protection Mechanism: The bulky fluorenyl ring provides steric shielding, preventing spontaneous disulfide formation or alkylation during synthesis.

2.2 The Orthogonality Paradox

The S-Fm group operates on a "Safety-Catch" mechanism relative to standard acid-labile groups:

  • Acid Stability: It remains 100% intact in anhydrous Hydrogen Fluoride (HF) and Trifluoroacetic Acid (TFA).

  • Base Lability: It is quantitatively removed by 20–50% piperidine in DMF via a β-elimination mechanism, yielding dibenzofulvene (which must be scavenged).

Expert Insight: This profile makes H-D-Cys(Fm)-OH the "missing link" for Boc-SPPS. It allows you to cleave the peptide from the resin with HF while keeping the cysteine protected. You can then purify the linear peptide by HPLC without fear of dimerization, and finally deprotect/cyclize under mild basic conditions.

Comparative Analysis: H-D-Cys(Fm)-OH vs. Alternatives

The following data synthesizes performance metrics across standard synthetic conditions.

Table 1: Comparative Performance of Cysteine Derivatives

FeatureH-D-Cys(Fm)-OH H-D-Cys(Trt)-OH H-D-Cys(Acm)-OH H-D-Cys(Bzl)-OH
Acid Stability (TFA) Stable Labile (Removed)StableStable
Acid Stability (HF) Stable LabileStableLabile (Removed)
Deprotection Reagent Piperidine (Base)TFA / SilanesIodine / Tl(III)HF / Na/NH₃
Deprotection Type

-Elimination
AcidolysisOxidation (Electrophilic)Acidolysis / Reduction
Heavy Metal Free? Yes YesNo (Iodine/Thallium)Yes
Purification Strategy Purify ProtectedPurify Free ThiolPurify ProtectedPurify Free Thiol
Risk of Scrambling Low (Controlled)High (During Workup)LowHigh (During HF)
Critical Advantages Explained
  • The "Purify-First" Workflow (vs. Trt): When using Cys(Trt), TFA cleavage yields a free thiol. If your peptide contains multiple cysteines, they begin to oxidize randomly immediately upon exposure to air, leading to a mix of oligomers and misfolded isomers.

    • The Fm Advantage: With Cys(Fm), the thiol remains masked after cleavage. You isolate a single, clean peak by HPLC. Only when you are ready do you trigger deprotection, ensuring controlled cyclization.

  • Green Chemistry (vs. Acm): Cys(Acm) is the traditional choice for acid-stable protection. However, removing Acm requires Iodine (

    
    )  or Thallium(III) trifluoroacetate . Iodine can iodinate Tyr/His residues, and Thallium is highly toxic.
    
    • The Fm Advantage: S-Fm removal uses Piperidine , a cheap, non-oxidative organic base. This avoids side-reactions on sensitive residues (Trp, Met, Tyr).

Experimental Protocol: The "Fm-Switch" Strategy

This protocol describes the synthesis of a disulfide-constrained D-peptide using Boc chemistry, leveraging the HF-stability of the Fm group.

Phase 1: Coupling & Elongation
  • Reagents: Use Boc-D-Cys(Fm)-OH (prepared from H-D-Cys(Fm)-OH) for the sequence.

  • Coupling: Standard DCC/HOBt or HBTU/DIEA protocols.

  • N-Terminus: Ensure the final N-terminus is stable to piperidine if you plan to deprotect Cys in solution, or perform global deprotection carefully.

Phase 2: Resin Cleavage (HF)
  • Cocktail: Anhydrous HF + p-Cresol/Anisole (90:10).

  • Conditions: 0°C for 60 mins.

  • Result: The peptide is cleaved from the resin.[1][2][3][4][5] Side chains like Lys(Z), Asp(OBzl) are removed. Cys(Fm) remains intact.

  • Workup: Precipitate in cold ether. Lyophilize.

Phase 3: Purification of Protected Intermediate
  • HPLC: Run a gradient on C18. The S-Fm group adds hydrophobicity, often improving retention and separation from deletion sequences.

  • Validation: Verify Mass (MW = Peptide + 178 Da per Fm group).

Phase 4: S-Fm Deprotection & Cyclization
  • Dissolution: Dissolve purified peptide in DMF/Water (or buffer) at 1 mg/mL.

  • Deprotection: Add Piperidine to a final concentration of 20-50% (v/v).

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Note: The Fm group is released as dibenzofulvene.

  • Cyclization: Dilute further or add mild oxidant (DMSO or air) if spontaneous formation is slow.

  • Final Polish: Re-purify the cyclized peptide by HPLC.

Visualization of the Workflow

The following diagram illustrates the orthogonal logic of using H-D-Cys(Fm)-OH in a Boc-SPPS workflow, highlighting the separation of cleavage and deprotection events.

Fm_Workflow Start Resin-Bound Peptide [Boc-D-Cys(Fm)-...-Resin] HF_Step HF Cleavage (Acidolysis) Start->HF_Step Removes Boc/Bzl Leaves Fm Intact Intermediate Free Peptide / S-Fm Protected (Stable Thiol) HF_Step->Intermediate HPLC1 HPLC Purification (Isolate Linear Form) Intermediate->HPLC1 No Oxidation Risk Pip_Step Piperidine Treatment (Base-Catalyzed u03b2-Elimination) HPLC1->Pip_Step Pure Precursor Cyclization Disulfide Formation (Controlled) Pip_Step->Cyclization Reveals Free -SH Final Final D-Peptide (High Purity) Cyclization->Final

Caption: Workflow showing the retention of S-Fm protection during HF cleavage, enabling purification prior to thiol exposure.

References
  • Albericio, F., et al. (1990).[6] "Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis." International Journal of Peptide and Protein Research. Link

  • Bodanszky, M., & Bednarek, M. A. (1982). "S-9-Fluorenylmethyl-L-cysteine, a Useful HF-stable Derivative for Peptide Synthesis."[7] International Journal of Peptide and Protein Research. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][5][7][8] Chemical Reviews. Link

  • Postma, T. M., & Albericio, F. (2014). "Cysteine Protecting Groups in Fmoc SPPS." European Journal of Organic Chemistry. Link

  • EvitaChem. "H-Cys(Fm)-OH Product Specifications and Synthetic Advantages." EvitaChem Product Catalog. Link

Sources

NMR Characterization of H-D-Cys(Fm)-OH Containing Peptides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of H-D-Cys(Fm)-OH (D-Cysteine protected with an S-9-fluorenylmethyl group) into peptide sequences represents a specialized strategy in medicinal chemistry. Unlike the standard S-Trityl (Trt) or S-Acetamidomethyl (Acm) groups, the S-Fm group offers a unique orthogonality profile: it is acid-stable (surviving TFA cleavage) but base-labile (cleaved by piperidine). Furthermore, the inclusion of the D-enantiomer is frequently employed to enhance proteolytic stability or induce specific reverse-turn conformations in peptidomimetics.

This guide provides a rigorous framework for the NMR characterization of these peptides. It focuses on distinguishing the D-isomer from its L-counterpart (diastereomeric purity) and validating the integrity of the S-Fm protection, which is prone to premature cleavage if handled incorrectly.

Part 1: The Chemical Context & Strategic Alternatives

Before interpreting spectra, it is critical to understand why this specific derivative is used and how it behaves compared to alternatives. The NMR signature is directly dictated by the bulky, aromatic fluorenyl moiety and the inverted stereocenter.

Comparative Analysis of Cysteine Protecting Groups[1][2][3]

The choice of S-Fm dictates specific handling requirements during NMR sample preparation.

FeatureH-D-Cys(Fm)-OH (Focus)H-D-Cys(Trt)-OH (Alternative 1)H-D-Cys(Acm)-OH (Alternative 2)
Protecting Group S-9-FluorenylmethylS-Triphenylmethyl (Trityl)S-Acetamidomethyl
Cleavage Condition Base (Piperidine/Morpholine)Acid (TFA/TIS)Oxidation (Iodine) or Hg(II)
NMR Stability Unstable in Pyridine-d5 ; Stable in DMSO-d6/TFAStable in most solvents; Labile in high acidVery Stable
NMR Diagnostic Distinct methylene doublet (~4.0 ppm) + Fluorenyl aromaticsTrityl aromatics (7.2-7.4 ppm) overlap heavilyAcetyl singlet (~1.9 ppm) + Amide NH
Primary Utility Orthogonal protection for cyclic peptides; Base-induced deprotectionStandard SPPS; Cleaved during resin detachmentPost-cleavage disulfide formation
The Stereochemical Challenge (D vs. L)

In an achiral environment (e.g., DMSO-d6), a single amino acid H-D-Cys(Fm)-OH has an identical NMR spectrum to H-L-Cys(Fm)-OH. However, within a peptide sequence (containing other chiral L-residues), these enantiomers become diastereomers .

  • Target: H-L-Ala-D -Cys(Fm)-OH

  • Impurity: H-L-Ala-L -Cys(Fm)-OH (caused by racemization or starting material error).

  • NMR Result: The chemical shifts of the neighboring residues (e.g., Ala-CH3) will split or shift due to the different magnetic environments created by the D- vs L-conformation.

Part 2: NMR Spectroscopic Signatures[4]

The S-Fluorenylmethyl (Fm) Fingerprint

The Fm group provides a massive aromatic ring current effect that shields/deshields neighboring protons.

  • 1H NMR (DMSO-d6):

    • Fm Aromatics: A characteristic set of multiplets between 7.30 – 7.90 ppm (8 protons). This often overlaps with Phenylalanine or Tryptophan but is distinguishable by integration.

    • Fm Methylene (S-CH2-Fm): A crucial diagnostic signal appearing as a multiplet (often a doublet of doublets due to chirality of the peptide) around 3.8 – 4.2 ppm . This is distinct from the Cys

      
      -protons (2.8 – 3.2 ppm).
      
    • Cys

      
      -Proton:  Typically found at 4.4 – 4.7 ppm . In D-Cys peptides, this often shifts upfield relative to L-Cys variants due to altered backbone conformation.
      
  • 13C NMR:

    • Fm Methylene Carbon: ~36.0 – 37.0 ppm.

    • Fluorene Bridgehead Carbons: ~140 – 146 ppm (Quaternary carbons).

Validating the Thioether Linkage (HMBC)

To prove the Fm group is attached to the Sulfur (and not the N-terminus via accidental migration), you must observe an HMBC correlation between the Cys


-protons  and the Fm-Methylene carbon .

Part 3: Experimental Protocols

Protocol A: Sample Preparation (Self-Validating)

Rationale: The S-Fm group is hydrophobic. Using D2O usually results in aggregation and line broadening. Basic solvents must be avoided to prevent deprotection.

  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Validation: Check the residual water peak.[1] If >3.3 ppm, the sample may be acidic; if <3.3 ppm, it may be basic.

  • Concentration: Dissolve 2–5 mg of peptide in 600 µL solvent.

  • Acidification (Critical Step): Add 1–2 µL of TFA-d (deuterated trifluoroacetic acid) if amide proton resolution is poor.

    • Warning: Do NOT add amines (TEA, DIPEA) or Pyridine. This will cleave the Fm group during acquisition, leading to the appearance of dibenzofulvene polymer peaks (broad signals at 6.0–6.5 ppm).

Protocol B: Stereochemical Purity Check (Marfey's Alternative)

While Marfey's method (LC-MS) is standard, NMR can screen for diastereomers without destruction.

  • Acquire a 1H-1H TOCSY (80ms mixing time).

  • Focus on the NH-Region (7.5 – 9.0 ppm).

  • Analysis: Look for "shadow peaks" (minor doublets) near the main amide resonances.

    • If the peptide is pure D-Cys, you see one set of peaks.

    • If 5-10% L-Cys impurity is present, you will see a smaller, secondary set of NH peaks shifted by 0.05–0.1 ppm.

Part 4: Structural Analysis Workflow

The following diagram illustrates the logic flow for characterizing these specific peptides, emphasizing the decision points regarding solubility and stereochemistry.

PeptideCharacterization Start Crude Peptide Sample (H-D-Cys(Fm)-OH containing) SolventSelect Dissolve in DMSO-d6 (Avoid Pyridine/Base) Start->SolventSelect H1_NMR 1D Proton NMR (600 MHz recommended) SolventSelect->H1_NMR Check_Fm Are Fm signals present? (7.3-7.9 ppm Aromatics) (3.9-4.2 ppm CH2) H1_NMR->Check_Fm Fm_Missing STOP: Fm Group Lost (Likely base hydrolysis) Check_Fm->Fm_Missing No Fm_Present Fm Group Intact Check_Fm->Fm_Present Yes Stereo_Check Check Amide Region (Split Peaks?) Fm_Present->Stereo_Check Racemized Racemization Detected (D/L mixture) Stereo_Check->Racemized Doublets Pure Stereochemically Pure Stereo_Check->Pure Single Peaks Linkage_Check 2D HMBC Experiment Correlate Cys-Beta to Fm-CH2 Pure->Linkage_Check Final Validated Structure Linkage_Check->Final

Caption: Workflow for NMR validation of Fm-protected Cysteine peptides, highlighting critical stability checks and stereochemical verification points.

Part 5: Comparative Performance Data

The following table summarizes the expected chemical shift perturbations when comparing the target peptide against common variants.

Table 1: Diagnostic NMR Signals for Cysteine Variants (in DMSO-d6)

Signal AssignmentH-D-Cys(Fm) (Target)H-L-Cys(Fm) (Enantiomer)H-D-Cys(Trt) (Alternative)
Side Chain Aromatic 7.30–7.90 ppm (8H, spread)7.30–7.90 ppm (Identical pattern)7.20–7.40 ppm (15H, clustered)
Side Chain Methylene Fm-CH2: ~4.1 ppm (Multiplet)Fm-CH2: ~4.1 ppm (Multiplet)None (Trt attached directly to S)
Cys

-Protons
2.80–3.10 ppm2.80–3.10 ppm2.40–2.60 ppm (Shielded by Trt)
Backbone Amide (NH) Distinct Shift (e.g., 8.2 ppm)Distinct Shift (e.g., 8.4 ppm)Similar to D-Cys(Fm)
Cys

-Proton
Upfield shift (relative to L)Downfield shift (relative to D)Similar to D-Cys(Fm)

*Note: Exact amide shifts depend on the specific peptide sequence. The key is the difference (


) between the D and L forms within the same sequence.
Mechanistic Insight: The "Fm" vs "Fmoc" Trap

A common error in interpreting these spectra is confusing the S-Fm group with residual N-Fmoc protecting groups.

  • N-Fmoc: Shows a doublet at ~4.2 ppm (CH-CH2) and a triplet at ~4.3 ppm.

  • S-Fm: Shows a singlet or AB-system (doublet of doublets) at ~4.1 ppm, but lacks the adjacent CH coupling seen in the Fmoc carbamate structure.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of peptide protecting groups including Fm vs Trt).

  • Kudryavtsev, K. V., et al. (2012). S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection. Beilstein Journal of Organic Chemistry. (Details the formation and NMR characterization of S-Fm groups).

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR. (Standard for calibrating peptide spectra in DMSO/D2O).

  • Marfey, P. (1984). Determination of D-amino acids in peptides and proteins. Carlsberg Research Communications. (The foundational method for stereochemical validation, used here as the comparative standard).

Sources

The Principle of Orthogonality in Complex Peptide Synthesis: A Comparative Guide to Fmoc Protection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the assembly of complex structures—be it cyclic peptides, branched peptides, or molecules bearing multiple modifications—hinges on a principle of paramount importance: orthogonality . This guide provides an in-depth technical comparison of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS), and its relationship with other key protecting groups. We will explore the chemical underpinnings of its utility, present comparative data, and provide actionable experimental protocols to empower researchers in their synthetic endeavors.

The Imperative of Orthogonal Protection in Peptide Chemistry

The synthesis of a peptide is a sequential process of adding amino acid building blocks. Each amino acid possesses at least two reactive functional groups: an α-amino group and a α-carboxyl group, in addition to any reactive moieties on its side chain. To ensure the formation of the correct peptide bond and prevent unwanted side reactions, these functional groups must be temporarily masked with protecting groups.[1][]

An orthogonal protecting group strategy is one in which different classes of protecting groups can be removed under distinct chemical conditions, without affecting the others.[3][4] This allows for the selective deprotection of a specific functional group at a precise stage of the synthesis, a critical capability for constructing complex peptide architectures. The three most common classes of amine protecting groups in this context are:

  • Base-labile groups: exemplified by Fmoc.

  • Acid-labile groups: most notably the tert-Butoxycarbonyl (Boc) group.

  • Groups removable by hydrogenolysis: such as the Carboxybenzyl (Cbz or Z) group.[3]

The Fmoc/tBu strategy, which combines the base-labile Fmoc group for temporary Nα-protection with acid-labile tert-butyl (tBu)-based side-chain protecting groups, is the most widely used approach in modern SPPS due to its milder overall conditions compared to the Boc/Bzl strategy that often requires harsh acids like hydrofluoric acid (HF) for final cleavage.[][5][6]

The Fmoc Group: A Closer Look at its Chemistry and Mechanism

The Fmoc group is a carbamate that is exceptionally stable to acidic conditions but can be readily cleaved by a mild base, typically a secondary amine like piperidine.[7] This unique lability is the foundation of its orthogonality to acid-labile protecting groups.

The mechanism of Fmoc deprotection is a base-catalyzed β-elimination. A base, such as piperidine, abstracts the acidic proton on the fluorene ring system. This triggers an elimination cascade, releasing the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate. The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which drives the reaction to completion.[8]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine (Proton Abstraction) Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine (Michael Addition) Piperidine Piperidine Cyclic_Peptide_Synthesis Start Start: Rink Amide Resin Step1 1. Couple Fmoc-Lys(Alloc)-OH Start->Step1 Step2 2. SPPS Elongation (Fmoc/tBu strategy) (D-Phe, Asp(OtBu), Gly, Arg(Pbf)) Step1->Step2 Linear_Peptide Protected Linear Peptide on Resin Step2->Linear_Peptide Step3 3. N-terminal Fmoc removal (20% Piperidine/DMF) Linear_Peptide->Step3 Step4 4. Lys(Alloc) removal (Pd(PPh₃)₄ / PhSiH₃) Step3->Step4 Deprotected_Linear Deprotected Linear Peptide on Resin Step4->Deprotected_Linear Step5 5. On-resin Cyclization (e.g., PyBOP/DIPEA) Deprotected_Linear->Step5 Cyclic_Peptide_Resin Protected Cyclic Peptide on Resin Step5->Cyclic_Peptide_Resin Step6 6. Cleavage and Global Deprotection (TFA cocktail) Cyclic_Peptide_Resin->Step6 Final_Product Final Cyclic RGD Peptide Step6->Final_Product

Sources

Evaluating the Stability of Fmoc-Protected Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a cornerstone, enabling the assembly of complex peptide chains with high fidelity.[1] Its widespread adoption is a testament to its unique lability under mild basic conditions, which facilitates an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] However, the very nature of its conditional lability necessitates a thorough understanding of its stability profile to mitigate unwanted side reactions and ensure the synthesis of high-purity peptides.

This guide provides an in-depth technical evaluation of the stability of Fmoc-protected peptides, offering a comparative analysis against other common protecting groups and presenting supporting experimental data. As Senior Application Scientists, we aim to equip you with the knowledge to make informed decisions in your peptide synthesis workflows, moving beyond mere procedural steps to understand the underlying chemical principles.

The Chemistry of Fmoc Protection and Deprotection: A Tale of Controlled Lability

The Fmoc group is a carbamate that shields the α-amino group of an amino acid, preventing its unwanted participation in peptide bond formation.[1] Its stability under acidic conditions is a key advantage, allowing for the use of acid-labile protecting groups on amino acid side chains, which can be removed simultaneously with cleavage from the resin at the end of the synthesis.[2][3]

The controlled removal of the Fmoc group is achieved through a base-catalyzed β-elimination reaction.[4] The presence of a base, typically a secondary amine like piperidine, abstracts the acidic proton at the C9 position of the fluorenyl ring.[1] This initiates an elimination cascade, releasing the free amine of the peptide and forming dibenzofulvene (DBF). The excess amine in the deprotection solution then scavenges the reactive DBF to form a stable adduct.[2]

Fmoc_Deprotection Fmoc-Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc-Peptide->Intermediate Proton Abstraction Base Base (e.g., Piperidine) Adduct DBF-Base Adduct Free_Amine H₂N-Peptide Intermediate->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF DBF->Adduct Scavenging

Caption: Mechanism of Fmoc deprotection.

Factors Influencing Fmoc Stability: A Quantitative Perspective

The stability of the Fmoc group is not absolute and is influenced by several factors. Understanding these variables is crucial for optimizing deprotection steps and minimizing premature cleavage.

Choice of Base and Concentration

Piperidine is the most common base for Fmoc removal due to its efficacy and ability to form a stable adduct with DBF.[5] However, other bases can also be employed, each with distinct kinetics.

BaseConcentration (% in DMF)Half-life (t₁/₂) of Fmoc-Val CleavageReference
Piperidine20%~6 seconds[4]
Piperidine5%> 3 minutes for >99% completion[6]
Piperidine2%~3 minutes for 63.3% completion[6]
Piperidine1%~3 minutes for 33.4% completion[6]
Piperazine5%~30 seconds[4]
5% Piperazine + 2% DBU-< 1 minute for complete removal[4]
Morpholine50%~1 minute[4]

As the data indicates, both the type of base and its concentration significantly impact the rate of Fmoc removal. While a 20% piperidine solution in DMF is standard, for sensitive sequences, a lower concentration may be beneficial to control the reaction rate, though this will extend the deprotection time.[6] The combination of a weaker base like piperazine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can offer a rapid and efficient alternative to piperidine.[4]

Solvent Effects

The polarity of the solvent plays a critical role in the deprotection reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are preferred as they facilitate the β-elimination mechanism.[7] Deprotection is significantly slower in non-polar solvents like dichloromethane (DCM).[7]

Comparative Stability: Fmoc vs. Boc

The primary alternative to Fmoc-based SPPS is the tert-butyloxycarbonyl (Boc) strategy. The fundamental difference lies in their orthogonal deprotection chemistries.

CharacteristicFmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)[]Acid-labile (e.g., Trifluoroacetic acid - TFA)[]
Side-chain Protection Acid-labile (e.g., tBu, Trt)[2]Typically benzyl-based, requiring strong acid (e.g., HF) for final cleavage[9]
Key Advantages Milder deprotection conditions, orthogonal to acid-labile side-chain groups, automation-friendly.[9][]Robust for long and difficult sequences prone to aggregation, stable to basic conditions.[9]
Common Side Reactions Diketopiperazine formation, aspartimide formation.[11]Alkylation of sensitive residues by the tert-butyl cation (mitigated by scavengers).[1]

The milder deprotection conditions of the Fmoc strategy are generally associated with higher purity of the crude peptide product by minimizing acid-catalyzed side reactions.[9] However, for hydrophobic sequences prone to aggregation, the protonation of the N-terminus during the acidic deprotection step in Boc chemistry can aid in disrupting interchain hydrogen bonding.[9]

Common Side Reactions Affecting Fmoc-Protected Peptides

Despite its robustness, several side reactions can compromise the integrity of the peptide during Fmoc-based synthesis.

Aspartimide Formation

This is one of the most significant side reactions, occurring when a peptide sequence contains an aspartic acid residue.[12] The exposure to the basic conditions of Fmoc deprotection can lead to the cyclization of the aspartic acid side chain, forming a succinimide ring. This aspartimide can then be opened by piperidine to yield a mixture of α- and β-aspartyl peptides, as well as piperidide adducts, which are difficult to separate from the desired product.[12] The presence of an Asp-Gly or Asp-Ser sequence is particularly prone to this side reaction.[11]

Diketopiperazine Formation

This side reaction is prevalent at the dipeptide stage.[2] After the deprotection of the second amino acid, the newly liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.[2] This is especially common when the C-terminal amino acid is proline or glycine.[2]

3-(1-Piperidinyl)alanine Formation

This side reaction can occur in peptides with a C-terminal cysteine.[11] The basic conditions of Fmoc deprotection can catalyze the elimination of the sulfhydryl protecting group, forming a dehydroalanine residue. Piperidine can then add to this residue, resulting in a modified amino acid.[11]

Experimental Protocols for Evaluating Fmoc Stability

To ensure the fidelity of peptide synthesis, it is crucial to monitor the efficiency of Fmoc deprotection and the purity of the final product.

Protocol 1: UV-Vis Spectrophotometric Monitoring of Fmoc Deprotection

This method provides a quantitative measure of Fmoc group removal in real-time by monitoring the absorbance of the DBF-piperidine adduct.[13]

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh)

  • DMF (peptide synthesis grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

  • Initial Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.[13]

  • Filtrate Collection (First): Drain the deprotection solution into a volumetric flask of a known volume (e.g., 10 mL).[13]

  • Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for 10-15 minutes.

  • Filtrate Collection (Second): Drain the solution into the same volumetric flask.

  • Dilution: Dilute the combined filtrates to the mark with DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[13]

  • Spectrophotometric Measurement:

    • Blank the spectrophotometer with the 20% piperidine/DMF solution.

    • Measure the absorbance of the diluted filtrate at approximately 301 nm.[13]

  • Calculation of Resin Loading: The loading of the resin (in mmol/g) can be calculated using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of filtrate (L)) / (ε × mass of resin (g) × path length (cm)) Where ε (molar extinction coefficient) for the DBF-piperidine adduct at 301 nm is approximately 7800-8100 L mol⁻¹ cm⁻¹.[14]

UV_Vis_Workflow Start Start: Fmoc-Peptide-Resin Step1 Add 20% Piperidine/DMF (3 min) Start->Step1 Step2 Collect Filtrate 1 Step1->Step2 Step3 Add fresh 20% Piperidine/DMF (10-15 min) Step2->Step3 Step4 Collect Filtrate 2 Step3->Step4 Step5 Combine and Dilute Filtrates Step4->Step5 Step6 Measure Absorbance at ~301 nm Step5->Step6 End Calculate Fmoc Loading Step6->End

Caption: Workflow for UV-Vis monitoring of Fmoc deprotection.

Protocol 2: HPLC Analysis of Peptide Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the crude peptide after cleavage from the resin.[5]

Materials:

  • Crude peptide

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Solvents for sample preparation (e.g., water/acetonitrile mixture)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent mixture (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of approximately 1 mg/mL.[15]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.[15]

  • Injection: Inject a small volume of the peptide solution (e.g., 10-20 µL) onto the column.

  • Gradient Elution: Run a linear gradient of increasing Mobile Phase B to elute the peptide and any impurities. A typical gradient might be from 5% to 95% B over 30 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength, typically 220 nm for the peptide backbone and 265 nm if the Fmoc group is present.[15]

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide synthesis, offering a mild and efficient pathway for the creation of complex peptides.[1] A comprehensive understanding of its stability, the factors that influence it, and the potential for side reactions is paramount for any researcher in this field. By employing robust analytical methods to monitor deprotection and assess purity, scientists can optimize their synthesis strategies to achieve high yields of the desired peptide. The choice between Fmoc and its alternatives, such as Boc, should be a data-driven decision based on the specific requirements of the target peptide and the overall synthetic strategy.

References

  • Protic Bio. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • Albericio, F., et al. (2022). In situ Fmoc removal using 20% PIP in DMF. Green Chemistry. [Link]

  • de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters. [Link]

  • Muttenthaler, M., et al. (2015). New conditions for Fmoc-deprotection in peptide and organic synthesis using solution and solid-phase conditions. Journal of Peptide Science. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Ralhan, K., et al. (2016). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances. [Link]

  • ResearchGate. (n.d.). Analysis of Fmoc removal reaction kinetics through RP-HPLC. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • Wellings, D. A., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science. [Link]

  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • CBL Patras. (2010). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。